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  • Product: 4-Methoxybenzyloxycarbonyl azide
  • CAS: 25474-85-5

Core Science & Biosynthesis

Foundational

4-Methoxybenzyloxycarbonyl Azide (Moz-N3): A Strategic Guide to Orthogonal Amine Protection

Topic: 4-Methoxybenzyloxycarbonyl Azide (Moz-N3) Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists and Drug Development Scientists Executive Summary In the architecture of complex org...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxybenzyloxycarbonyl Azide (Moz-N3) Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists and Drug Development Scientists

Executive Summary

In the architecture of complex organic synthesis, particularly peptide and alkaloid construction, the 4-Methoxybenzyloxycarbonyl (Moz or PMZ) group serves as a critical orthogonal protecting group.[1] While often overshadowed by the ubiquitous Boc and Fmoc groups, the Moz group offers a unique "middle ground" of stability: it is more acid-labile than Cbz (Z) but stable to the basic conditions that cleave Fmoc.[1]

4-Methoxybenzyloxycarbonyl azide (Moz-N3) is the highly reactive acylating agent used to introduce this group. This guide details the physicochemical properties, mechanistic utility, and rigorous experimental protocols for utilizing Moz-N3, with a specific focus on its dual-mode deprotection capabilities (acidolysis and oxidative cleavage).[1]

Chemical Identity & Properties

Moz-N3 is an acyl azide. It must be distinguished from 4-methoxybenzyl azide (an alkyl azide used in click chemistry). Moz-N3 is an acylating agent.

PropertyData
IUPAC Name 4-Methoxybenzyl carbonazidate
Common Abbreviations Moz-N3, PMZ-N3, p-Methoxybenzyl azidoformate
CAS Number 25474-85-5
Molecular Formula

Molecular Weight 207.19 g/mol
Physical State Off-white solid or crystalline powder
Melting Point 30–32 °C
Storage 2–8 °C (Refrigerate; moisture sensitive)
Hazards Energetic Reagent. Potential for shock sensitivity. Toxic if inhaled/swallowed.[1][2][3]

Mechanistic Principles: The "Why" of Moz Protection

The utility of the Moz group stems from the electronic influence of the para-methoxy substituent on the benzyl ring.[1]

Electronic Activation (Acid Lability)

Unlike the unsubstituted Benzyloxycarbonyl (Cbz/Z) group, the Moz group contains an electron-donating methoxy group (-OMe) at the para position.[1]

  • Mechanism: Upon exposure to acid (e.g., TFA), the oxygen of the carbamate is protonated.[1] The p-methoxy group stabilizes the resulting benzylic carbocation via resonance, significantly lowering the activation energy for cleavage compared to the standard Cbz group.[1]

  • Result: Moz can be cleaved by 5–10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), whereas Cbz requires strong acids like HBr/AcOH or HF.[1]

Oxidative Cleavage (The Orthogonal Advantage)

This is the defining feature of Moz.[1] The electron-rich aromatic ring makes the Moz group susceptible to Single Electron Transfer (SET) oxidation.[1]

  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ ) or Ceric Ammonium Nitrate (CAN ).[4]

  • Utility: This allows Moz removal in the presence of acid-sensitive groups (like acetals) or base-sensitive groups, providing a "third dimension" of orthogonality alongside Boc (acid) and Fmoc (base).[1]

Experimental Protocols

Safety Pre-Check (Self-Validating System)
  • Blast Shield: Azides are potentially explosive.[1] Always work behind a sliding sash or blast shield.[1]

  • Venting: The reaction generates hydrazoic acid (

    
    ) as a byproduct, which is highly toxic and volatile.[1] All reactions must be vented through a base trap (NaOH solution) or conducted in a high-efficiency fume hood.
    
  • Temperature Control: Do not heat Moz-N3 above 40°C unless strictly necessary for Curtius rearrangement (not the goal here).

Protocol A: Introduction of the Moz Group

This protocol describes the protection of an amino acid (e.g., L-Proline) using Moz-N3.[1]

Reagents:

  • Substrate: Amino Acid (1.0 equiv)[1]

  • Reagent: Moz-N3 (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0–2.5 equiv)[1]

  • Solvent: 1:1 Dioxane/Water or THF/Water[1]

Step-by-Step:

  • Dissolution: Dissolve the amino acid in 1:1 Dioxane/Water (0.5 M concentration).

  • Basification: Add TEA (2.5 equiv) to the solution. Ensure pH is basic (~9–10).[1]

  • Addition: Add Moz-N3 (1.1 equiv) dropwise as a solution in Dioxane at 0 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Validation: Monitor by TLC (ninhydrin stain will disappear for the free amine).[1]

  • Workup:

    • Evaporate Dioxane under reduced pressure (keep bath <35 °C).[1]

    • Dilute the remaining aqueous layer with water.[1]

    • Wash with Diethyl Ether (removes unreacted Moz-N3). Discard organic layer carefully. [1]

    • Acidify the aqueous layer to pH 2–3 with 1N HCl (precipitates the Moz-amino acid).[1]

    • Extract with Ethyl Acetate (3x).[1]

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize if necessary.[1]
    
Protocol B: Oxidative Deprotection (DDQ Method)

Context: Removing Moz in the presence of Boc or t-Butyl esters.[1]

Reagents:

  • Substrate: Moz-protected amine (1.0 equiv)

  • Oxidant: DDQ (1.2–1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) : Water (18:1 v/v)[1]

Step-by-Step:

  • Preparation: Dissolve the substrate in wet DCM (DCM saturated with water is essential for the hydrolysis step).[1]

  • Oxidation: Add DDQ (1.5 equiv) in one portion at 0 °C. The mixture will turn deep green/brown (charge transfer complex).

  • Stirring: Stir at RT for 1–4 hours.

    • Validation: Reaction is complete when the mixture turns into a suspension of precipitated DDQ-hydroquinone (pale yellow/solid).[1]

  • Quench: Pour into saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. Wash organic layer with 5%

    
     (removes excess oxidant) and brine.[1]
    
  • Yield: Isolate the free amine or amine salt.

Visualizing the Workflows

Protection & Deprotection Logic

The following diagram illustrates the decision matrix for using Moz-N3 versus other reagents.

MozLogic Start Target: Protect Amine Condition1 Is the substrate Acid Sensitive? Start->Condition1 Condition2 Is the substrate Base Sensitive? Condition1->Condition2 Yes (Labile) UseBoc Use Boc Anhydride Condition1->UseBoc No (Stable to Acid) UseMoz USE MOZ-N3 (Orthogonal to Boc/Fmoc) Condition2->UseMoz Yes (Labile to both) UseFmoc Use Fmoc-OSu Condition2->UseFmoc No (Stable to Base) Deprotection DEPROTECTION STRATEGY UseMoz->Deprotection AcidPath Acid Cleavage (5% TFA/DCM) Deprotection->AcidPath If Acid Tolerable OxidativePath Oxidative Cleavage (DDQ or CAN) Deprotection->OxidativePath If Acid Sensitive

Caption: Decision matrix for selecting Moz-N3 based on substrate sensitivity and required deprotection orthogonality.

Synthesis of the Reagent (In-House Preparation)

Commercial Moz-N3 can be expensive or degrade during shipping. In-house synthesis is reliable if safety protocols are observed.

Reaction Pathway:



Protocol:

  • Chloroformate Formation: React 4-methoxybenzyl alcohol with phosgene (or triphosgene) in DCM/Pyridine at -78 °C to form 4-methoxybenzyl chloroformate.

  • Azide Displacement:

    • Dissolve the crude chloroformate in Acetone.

    • Add aqueous Sodium Azide (

      
      , 1.5 equiv) dropwise at 0 °C.
      
    • Stir for 2 hours.

  • Isolation: Extract with Ether. Wash with water.[1][5] Dry carefully at low temperature (do not heat above 30°C during rotary evaporation).

  • Yield: Obtain Moz-N3 as an off-white solid.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis. 5th Ed.[1] Wiley.[1] (The definitive guide on protecting group stability constants). [1]

  • Weygand, F., & Hunger, K. (1962).[1] Chem. Ber., 95,[1] 1. (Original description of the p-methoxybenzyloxycarbonyl group).

  • Oikawa, Y., Tanaka, T., Horita, K., Yoshioka, T., & Yonemitsu, O. (1984).[1] Specific removal of MPB group by DDQ oxidation.[1] Tetrahedron Letters, 25(47), 5393-5396.[1] (Seminal paper on DDQ oxidative cleavage).

  • Sigma-Aldrich. (n.d.).[6][7] Product Specification: 4-Methoxybenzyloxycarbonyl azide.[7][8][9][10] [1]

Sources

Exploratory

Technical Whitepaper: 4-Methoxybenzyloxycarbonyl Azide (Moz-N3)

Executive Summary 4-Methoxybenzyloxycarbonyl azide (Moz-N3) is a specialized acyl azide reagent employed primarily for the introduction of the Moz (also known as pMZ or MeOZ ) protecting group onto amine functionalities....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxybenzyloxycarbonyl azide (Moz-N3) is a specialized acyl azide reagent employed primarily for the introduction of the Moz (also known as pMZ or MeOZ ) protecting group onto amine functionalities. It serves as a critical tool in peptide synthesis and organic chemistry due to its unique orthogonality profile: the Moz group is acid-labile (similar to Boc but requiring milder conditions) and susceptible to hydrogenolysis (similar to Cbz), yet stable under basic conditions (orthogonal to Fmoc).

This guide provides a rigorous technical analysis of Moz-N3, clarifying its nomenclature to prevent dangerous confusion with alkyl azides, detailing its synthesis, and outlining safety protocols mandated by its energetic nature.

Part 1: Nomenclature & Synonyms

Critical Distinction: Researchers must distinguish between 4-Methoxybenzyloxycarbonyl azide (an acyl azide used for carbamate protection) and 4-Methoxybenzyl azide (an alkyl azide used for "click" chemistry or benzylation). Confusing these two can lead to failed synthesis or severe safety hazards.

The following table consolidates the correct identifiers for the target compound (Moz-N3).

Table 1: Chemical Identity & Synonyms
Identifier TypeValue / SynonymContext
Common Name Moz-N3 Peptide Synthesis Abbreviation
IUPAC Name 4-Methoxybenzyl carbonazidateFormal Nomenclature
CAS Registry 25474-85-5 Primary Identifier
Alt.[1][2][3][4][5][6] Synonym p-Methoxybenzyloxycarbonyl azideOrtho/Meta/Para notation
Alt. Synonym 4-Methoxybenzyl azidoformateFunctional class naming
Alt. Synonym Carbonic acid, 4-methoxybenzyl ester, azideChemical Abstract Service naming
Formula C₉H₉N₃O₃Molecular Formula
Molecular Weight 207.19 g/mol Stoichiometric calculation

Warning: Do not confuse with 4-Methoxybenzyl azide (CAS: 2101-87-3), which lacks the carbonyl group and has a molecular weight of 163.18 g/mol .

Part 2: Synthesis & Preparation Protocol

Commercial availability of Moz-N3 can be sporadic due to shipping restrictions on azides. The following protocol describes the in situ preparation or isolation of Moz-N3 from 4-methoxybenzyl chloroformate.

Mechanism of Synthesis

The synthesis proceeds via nucleophilic substitution where the azide anion (


) displaces the chloride from the chloroformate.

SynthesisWorkflow Alcohol 4-Methoxybenzyl alcohol Chloroformate 4-Methoxybenzyl chloroformate Alcohol->Chloroformate Acylation Phosgene Phosgene/Triphosgene Phosgene->Chloroformate MozN3 Moz-N3 (Target Reagent) Chloroformate->MozN3 Nucleophilic Substitution NaN3 Sodium Azide (NaN3) NaN3->MozN3

Figure 1: Synthetic pathway for Moz-N3 generation. High-contrast nodes indicate reagents (Red) and intermediates (Yellow).

Experimental Protocol

Safety Pre-requisite: Perform all steps behind a blast shield in a fume hood. Use plastic spatulas; avoid metal contact with azide solutions.

  • Reagent Setup:

    • Dissolve 4-methoxybenzyl chloroformate (10 mmol, 2.01 g) in Acetone (30 mL).

    • Prepare a solution of Sodium Azide (15 mmol, 0.98 g) in Water (10 mL).

  • Reaction:

    • Cool the chloroformate solution to 0°C in an ice bath.

    • Add the aqueous NaN₃ solution dropwise over 10 minutes, maintaining temperature < 5°C.

    • Rationale: Controlling temperature prevents the decomposition of the forming acyl azide and minimizes the risk of Curtius rearrangement to the isocyanate.

  • Work-up:

    • Stir at 0°C for 2 hours. Monitor by TLC (disappearance of chloroformate).

    • Dilute with ice-cold water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash organic layer with saturated NaHCO₃ (to remove hydrazoic acid traces) and brine.

    • Dry over MgSO₄ (anhydrous).

  • Isolation:

    • Concentrate under reduced pressure at room temperature (Do not heat > 30°C).

    • Result: Moz-N3 is obtained as a colorless to pale yellow oil/solid.

    • Storage: Store immediately at -20°C.

Part 3: Application in Organic Synthesis (Moz Protection)

The Moz Advantage

The Moz group is structurally similar to Cbz (Benzyloxycarbonyl) but contains an electron-donating methoxy group on the aromatic ring. This modification significantly alters its stability profile:

  • Acid Sensitivity: The methoxy group stabilizes the benzyl cation intermediate during acid cleavage, making Moz significantly more acid-labile than Cbz. It can be removed with Trifluoroacetic acid (TFA), whereas Cbz typically requires HBr/AcOH or HF.

  • Orthogonality: Moz is stable to basic conditions (e.g., piperidine), making it orthogonal to Fmoc protecting groups.

Protection Mechanism

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of Moz-N3, followed by the expulsion of the azide anion (as hydrazoic acid).

ProtectionMechanism Amine Free Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Moz-N3 (Reagent) Reagent->Intermediate Nucleophilic Attack Product Moz-Protected Amine (Moz-NH-R) Intermediate->Product Elimination Byproduct Hydrazoic Acid (HN3) Intermediate->Byproduct Release

Figure 2: Mechanism of amine protection using Moz-N3.

Standard Protection Procedure
  • Dissolution: Dissolve the amino acid/peptide (1.0 equiv) in a mixture of Dioxane:Water (1:1) .

  • Base Addition: Add Triethylamine (TEA) or Na₂CO₃ (1.5 equiv) to maintain pH ~9.

    • Note: Basic pH is required to keep the amine nucleophilic (unprotonated).

  • Reagent Addition: Add Moz-N3 (1.1 equiv) slowly.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Validation: Monitor consumption of amine by Ninhydrin test (should turn negative).

Part 4: Deprotection Dynamics

The Moz group offers two primary deprotection pathways, providing flexibility in synthetic strategy.

Table 2: Deprotection Conditions
MethodReagentsMechanismCompatibility
Acidolysis 5-10% TFA in DCMFormation of stabilized p-methoxybenzyl cationCompatible with Cbz (Cbz is stable here); Cleaves Boc.
Hydrogenolysis H₂ / Pd-CCatalytic reductionCleaves Cbz and Moz; Compatible with Boc and Fmoc.
Oxidative DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Oxidative cleavage of benzyl etherUseful for specialized orthogonality.

Part 5: Safety & Handling (E-E-A-T)

The "Rule of Six" Analysis

Organic azides are energetic materials.[7][8] A common heuristic for stability is the "Rule of Six," which states that the number of carbon atoms (


) plus other atoms (

) should be at least six times the number of energetic nitrogens (

).[8]

For Moz-N3 (


):
  • 
     (group of 3 nitrogens)
    
  • Ratio:

    
    .
    
Mandatory Safety Protocols
  • Temperature Control: Never heat Moz-N3 above 40°C. Distillation is forbidden .

  • Pressure: Do not subject to high-vacuum rotary evaporation if the bath is heated.

  • Waste Disposal: Quench all azide-containing waste with 10% Sodium Nitrite (

    
    ) and Sulfuric Acid (
    
    
    
    ) to decompose the azide to benign gases (
    
    
    ,
    
    
    ) before disposal. Never pour azide solutions down the drain (risk of forming explosive copper/lead azides in plumbing).[8]

References

  • Sigma-Aldrich. 4-Methoxybenzyloxycarbonyl azide Product Sheet.[10] CAS 25474-85-5.[2][5][6] Link

  • Santa Cruz Biotechnology. 4-Methoxybenzyloxycarbonyl azide Properties.Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Moz deprotection conditions).
  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. (Authoritative review on azide safety and stability). Link

  • BenchChem. Acyl Azides - Safe Handling and Quenching.Link

Sources

Foundational

Technical Whitepaper: The Moz-N3 Reagent for Amine Protection

This guide provides a comprehensive technical analysis of the Moz-N3 (4-Methoxybenzyloxycarbonyl azide) reagent, designed for advanced organic chemists and drug development professionals. It prioritizes practical utility...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the Moz-N3 (4-Methoxybenzyloxycarbonyl azide) reagent, designed for advanced organic chemists and drug development professionals. It prioritizes practical utility, safety, and strategic application in complex synthesis.

Executive Summary

The Moz (p-Methoxybenzyloxycarbonyl) group represents a critical "hybrid" protecting group in organic synthesis, bridging the gap between acid-labile (Boc) and hydrogenation-labile (Cbz) strategies. While the chloroformate precursor (Moz-Cl) is notoriously unstable, Moz-N3 (4-Methoxybenzyloxycarbonyl azide) serves as the thermodynamically stable, storable reagent of choice for introducing this moiety.

This guide details the synthesis, safety profile, and strategic deployment of Moz-N3, focusing on its unique oxidative cleavage capability which renders it orthogonal to both Boc and Fmoc systems—a vital attribute for complex peptide and alkaloid total synthesis.

Chemical Identity & Physical Profile[1][2][3]

PropertySpecification
Chemical Name 4-Methoxybenzyloxycarbonyl azide
Synonyms Moz-N3, p-Methoxybenzyl azidoformate, PMZ-N3
CAS Number 25474-85-5
Molecular Formula C₉H₉N₃O₃
Molecular Weight 207.19 g/mol
Appearance Colorless to pale yellow oil (often crystallizes at low temp)
Melting Point ~30–32 °C
Storage 2–8 °C (Refrigerated), protected from light
Stability Stable at low temperatures; Explosion Hazard upon heating
Core Value Proposition

The Moz group is structurally identical to the Cbz (Z) group, with the addition of an electron-donating p-methoxy substituent on the aromatic ring.

  • Electronic Effect: The methoxy group stabilizes the benzylic carbocation formed during acid cleavage, making Moz significantly more acid-labile than Cbz (cleavable by TFA, whereas Cbz requires HBr or H₂).

  • Oxidative Lability: The electron-rich ring allows for cleavage via Single Electron Transfer (SET) oxidants (DDQ, CAN), providing a deprotection vector completely orthogonal to standard acid/base conditions.

Strategic Orthogonality

The power of Moz lies in its ability to be removed under three distinct conditions, allowing for flexible synthetic planning.

Orthogonality Moz Moz-Protected Amine Acid Acid Cleavage (TFA / DCM) Moz->Acid Fast (Faster than Cbz) H2 Hydrogenolysis (H2 / Pd-C) Moz->H2 Standard Ox Oxidative Cleavage (DDQ or CAN) Moz->Ox UNIQUE (Orthogonal to Boc/Fmoc) Boc Boc Group Acid->Boc Cleaves Ox->Boc Stable Cbz Cbz Group Ox->Cbz Stable

Caption: The Moz group offers a unique "Tri-Vector" cleavage profile, distinguishing it from Boc (Acid only) and Cbz (H2/Strong Acid).

Synthesis of Moz-N3 Reagent

Commercially available Moz-Cl is often degraded due to the high instability of electron-rich benzylic chloroformates. Preparing Moz-N3 in-house ensures reagent integrity.

Safety Warning (Critical)

EXPLOSION HAZARD: Low molecular weight organic azides and azidoformates are potential explosives.

  • Never distill Moz-N3.[1]

  • Never heat reaction mixtures involving Moz-N3 above 60°C.

  • Workup: Do not concentrate to absolute dryness if possible; store as a concentrated solution or crystalline solid at low temperature.

Protocol: Conversion of 4-Methoxybenzyl Alcohol

Reaction Logic: Activation of the alcohol with phosgene (or diphosgene) followed by nucleophilic displacement with azide.

  • Activation:

    • Dissolve 4-methoxybenzyl alcohol (1.0 eq) and quinoline (or pyridine, 1.1 eq) in dry dioxane at 0°C.

    • Add phosgene (or diphosgene/triphosgene, 1.1 eq equiv of COCl2) dropwise.

    • Mechanism:[2][3][4] Formation of the unstable chloroformate intermediate.

    • Stir for 2 hours at 0–10°C. Do not heat.

  • Azidation:

    • Dissolve sodium azide (NaN₃, 1.5 eq) in minimal water.

    • Add the aqueous azide solution to the chloroformate mixture at 0°C.

    • Stir vigorously for 3–4 hours at 0°C to room temperature.

  • Workup:

    • Dilute with cold water and extract with Et₂O (Diethyl ether).

    • Wash organic layer with cold 5% NaHCO₃ and brine.

    • Dry over MgSO₄.

    • Concentrate cautiously under reduced pressure at <30°C.

    • Result: Moz-N3 is obtained as an oil which may crystallize. Use directly or recrystallize from petroleum ether/Et₂O if solid.

Protection Protocol: Installing the Moz Group

Moz-N3 is less reactive than Moz-Cl (an acyl azide vs. acyl chloride), requiring specific conditions to drive the reaction without Curtius rearrangement (which would form the isocyanate).

Standard Procedure

Reagents: Moz-N3, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dioxane/Water or THF/Water.

  • Preparation: Dissolve the amine substrate (1.0 eq) in a 1:1 mixture of Dioxane:Water .

  • Basification: Add TEA (1.5–2.0 eq). Ensure pH is roughly 9–10.

  • Addition: Add Moz-N3 (1.1–1.2 eq) as a solution in dioxane.

  • Incubation: Stir at room temperature for 12–24 hours.

    • Note: Unlike chloroformates which react in minutes, the azide is slower.

    • Optimization: If reaction is sluggish, mild heating to 35–40°C is permissible, but do not exceed 50°C to avoid rearrangement.

  • Isolation: Evaporate organic solvent, acidify aqueous layer (if product is acidic) or extract directly into EtOAc. Wash with 1N HCl (to remove excess amine/base) and saturated NaHCO₃.

Deprotection Dynamics

The versatility of Moz is defined by its cleavage options.

Method A: Acidolytic Cleavage (TFA)

Moz is more acid-labile than Cbz.

  • Conditions: 10–50% TFA in DCM (anhydrous).

  • Scavengers: Add Anisole (2–5%) to scavenge the reactive 4-methoxybenzyl carbocation, preventing re-alkylation of sensitive residues (e.g., Tryptophan, Methionine).

  • Time: 30–60 minutes at 0°C to RT.

Method B: Oxidative Cleavage (The "Orthogonal" Choice)

This method removes Moz in the presence of Boc, Cbz, and Acetals.

  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate).[5]

  • Protocol (DDQ):

    • Dissolve Moz-protected amine in DCM:Water (18:1).

    • Add DDQ (1.2–1.5 eq).

    • Stir at Room Temperature. The mixture will turn deep red/brown (charge transfer complex).

    • Monitor by TLC. Upon completion, wash with saturated NaHCO₃ and NaHSO₃ (to reduce excess quinone).

  • Mechanism: Single electron oxidation of the electron-rich aromatic ring generates a radical cation, which undergoes hydrolysis to release the amine, CO₂, and p-methoxybenzaldehyde.

Method C: Hydrogenolysis

Identical to Cbz removal.

  • Conditions: H₂ (1 atm), 10% Pd/C, MeOH or EtOH.

  • Outcome: Quantitative removal. Cleanest method if no other reducible groups (alkenes, halides) are present.

References

  • Synthesis and Application of Moz-N3

    • Title: "4-Methoxybenzyloxycarbonyl Azide"[6][7]

    • Source:e-EROS Encyclopedia of Reagents for Organic Synthesis
    • URL:[Link]

  • Oxidative Cleavage Mechanism (DDQ)

    • Title: "Oxidative Cleavage of p-Methoxybenzyl Ethers and Carbam
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Comparative Acid Lability (Moz vs Cbz)

    • Title: "Protecting Groups in Organic Synthesis (Green's)"
    • Source:Wiley Online Library
    • URL:[Link]

  • Azide Safety Guidelines

    • Title: "Organic Azides: An Exploding Diversity of a Unique Class of Compounds"
    • Source:Angewandte Chemie Intern
    • URL:[Link]

Sources

Exploratory

Technical Guide: Z(OMe)-N3 Reagent Properties &amp; Applications

Executive Summary Z(OMe)-N3 (4-Methoxybenzyloxycarbonyl azide) is a specialized acylating reagent used primarily in organic synthesis and peptide chemistry to introduce the 4-Methoxybenzyloxycarbonyl (Moz or PMZ) protect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z(OMe)-N3 (4-Methoxybenzyloxycarbonyl azide) is a specialized acylating reagent used primarily in organic synthesis and peptide chemistry to introduce the 4-Methoxybenzyloxycarbonyl (Moz or PMZ) protecting group onto amines.

Unlike the standard Benzyloxycarbonyl (Cbz or Z) group, which requires strong acid (HBr/AcOH) or hydrogenolysis for removal, the Z(OMe) group is engineered to be acid-labile .[1] It can be cleaved by Trifluoroacetic acid (TFA), making it chemically similar to the Boc group regarding deprotection, but with the solubility and crystallization characteristics of a benzyl carbamate. This guide details its physicochemical properties, mechanistic behavior, and experimental protocols.

Chemical Profile & Properties[2][3][4][5][6][7]

The reagent is an azidoformate, characterized by the presence of an azide group attached to a carbonyl. This structure imparts high reactivity towards nucleophiles but also necessitates strict safety protocols due to thermal instability.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 4-Methoxybenzyloxycarbonyl azide
Synonyms Moz-N3, pMZ-N3, 4-Methoxybenzyl azidoformate
CAS Number 25474-85-5
Molecular Formula

Molecular Weight 207.19 g/mol
Physical State Crystalline solid or powder (often off-white)
Melting Point 30–32 °C
Storage Conditions 2–8 °C (Refrigerate); Protect from light and moisture
Hazards Potential explosion hazard (Azide); Toxic (releases

upon reaction)

Mechanistic Principles

The utility of Z(OMe)-N3 lies in its ability to transfer the methoxybenzyloxycarbonyl fragment to a nucleophilic amine. The reaction proceeds via a nucleophilic substitution at the carbonyl center, displacing the azide anion (


).
Reaction Mechanism

Upon attack by a primary or secondary amine (


), the tetrahedral intermediate collapses to release the azide ion. In the presence of a proton source (or during workup), this forms hydrazoic acid (

), which must be neutralized.

Moz_Protection_Mechanism Reagent Z(OMe)-N3 (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Amine Target Amine (R-NH2) Amine->Intermediate Nucleophilic Attack Product Moz-Protected Amine (Carbamate) Intermediate->Product Elimination Byproduct Hydrazoic Acid (HN3 - Toxic) Intermediate->Byproduct Release of N3-

Figure 1: Mechanism of amine protection using Z(OMe)-N3. Note the generation of HN3 byproduct.

Strategic Applications & Orthogonality

The Z(OMe) group occupies a unique "middle ground" in protecting group strategy. It combines the hydrogenolysis susceptibility of the Z group with the acid lability of the Boc group.

Orthogonality Matrix

This dual susceptibility allows Z(OMe) to be used in orthogonal schemes where a third group (like Fmoc) is removed by base, or where differential acid sensitivity is required.

Protecting GroupRemoved By (Primary)Removed By (Secondary)Stability to TFA
Boc TFA (Rapid)HeatUnstable
Z (Cbz)

HBr / AcOHStable
Z(OMe) (Moz) TFA (Moderate)

Unstable
Fmoc Piperidine (Base)-Stable
Why use Z(OMe)?
  • Crystallinity: Moz-protected amino acids often crystallize better than their Boc counterparts, simplifying purification.

  • Tuned Acid Sensitivity: While cleaved by TFA, it is generally more stable than the highly sensitive Bpoc group, offering a controlled deprotection window.

  • Orthogonality to Z: In complex syntheses, Z(OMe) can be removed by acid while leaving a standard Z group intact (though this requires careful control, as Z is not infinitely stable to strong acids).

Orthogonality_Strategy Substrate Substrate with Moz, Z, and Fmoc Groups PathA Treat with TFA Substrate->PathA PathB Hydrogenolysis (H2/Pd) Substrate->PathB PathC Piperidine (Base) Substrate->PathC ResultA Moz Cleaved (Z & Fmoc Intact) PathA->ResultA ResultB Moz & Z Cleaved (Fmoc Intact) PathB->ResultB Non-selective for Moz/Z ResultC Fmoc Cleaved (Moz & Z Intact) PathC->ResultC

Figure 2: Orthogonality decision tree for Z(OMe) in the presence of other common protecting groups.

Experimental Protocols

General Procedure for N-Protection

Objective: Protection of a primary amine using Z(OMe)-N3.

Reagents:

  • Amine substrate (1.0 equiv)

  • Z(OMe)-N3 (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)

  • Solvent: Dioxane/Water (1:1) or THF.

Protocol:

  • Dissolution: Dissolve the amine substrate in the chosen solvent system (e.g., Dioxane/Water).

  • Base Addition: Add the base (TEA) to the solution. Ensure pH is basic (~pH 8–9).

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add Z(OMe)-N3 (dissolved in a minimal amount of dioxane if solid) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of amine).

  • Workup (Critical for Safety):

    • Concentrate the organic solvent under reduced pressure.

    • Dilute the aqueous residue with Ethyl Acetate.

    • Wash: Wash with 5%

      
      , water, and brine. Note: Avoid acidic washes initially if the product is acid-sensitive, though Moz is stable to dilute weak acids during brief workups.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize (preferred) or purify via silica gel chromatography.

Deprotection Protocol (Acidolysis)

Objective: Removal of the Z(OMe) group using TFA.

Protocol:

  • Dissolve the Moz-protected compound in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) to a final concentration of 10–50% (v/v), depending on substrate sensitivity.

  • Add a scavenger (e.g., anisole or thioanisole) if the substrate contains sensitive residues (Trp, Met) to capture the methoxybenzyl carbocation.

  • Stir at room temperature for 30–60 minutes.

  • Evaporate volatiles and precipitate the amine salt with cold diethyl ether.

Safety & Handling (Critical)

1. Explosion Hazard: Azidoformates (


) are high-energy compounds. While Z(OMe)-N3 is generally stable at low temperatures, it should never be distilled  or heated near its decomposition point. Store strictly at 2–8 °C.

2. Toxicity (


):  The reaction releases the azide ion, which can protonate to form Hydrazoic Acid (

).

is highly toxic (comparable to HCN) and volatile.
  • Engineering Control: Always perform reactions in a well-ventilated fume hood.

  • Waste Disposal: Do not pour azide solutions into metal drains (forms explosive metal azides). Quench azide waste with 10% sodium nitrite (

    
    ) and sulfuric acid or a specific commercial azide quenching kit before disposal.
    

References

  • Sigma-Aldrich. (n.d.). 4-Methoxybenzyloxycarbonyl azide Product Sheet. Retrieved from

  • ChemicalBook. (2025).[2] 4-Methoxybenzyloxycarbonyl azide Properties and Safety. Retrieved from

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Moz cleavage conditions).
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from

  • Fujii, N., et al. (1977). Studies on peptides.[3][4][2][5][6][7][8][9] 69. Selective removal of acid labile α-amino protecting groups with dilute sulfonic acids. Chemical & Pharmaceutical Bulletin. (Establishes acid lability of Z(OMe)).

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Methoxybenzyloxycarbonyl Azide (Moz-N3) in Peptide Synthesis

This Application Note and Protocol Guide provides an authoritative, technical framework for the utilization of 4-Methoxybenzyloxycarbonyl azide (Moz-N3) in peptide synthesis. It is designed for researchers requiring high...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide provides an authoritative, technical framework for the utilization of 4-Methoxybenzyloxycarbonyl azide (Moz-N3) in peptide synthesis. It is designed for researchers requiring high-fidelity protection strategies that bridge the gap between acid-labile (Boc) and hydrogenolysis-labile (Cbz) methodologies.

Executive Summary

The 4-Methoxybenzyloxycarbonyl (Moz) group (also abbreviated as pMZ or PMZ ) represents a critical "hybrid" protecting group in peptide chemistry. It offers the unique duality of being cleavable by moderate acidolysis (similar to, but often more labile than, Boc) and catalytic hydrogenolysis (like Cbz).

Moz-N3 (4-Methoxybenzyloxycarbonyl azide) is the preferred reagent for introducing this group due to its superior shelf stability compared to the highly reactive and degradable chloroformate analogue (Moz-Cl). This guide details the mechanistic grounding, safety protocols, and step-by-step methodology for using Moz-N3 to synthesize N-protected amino acids and peptides.

Scientific Grounding & Mechanism

Why Choose Moz? (Orthogonality Profile)

The Moz group is strategically deployed when:

  • Fmoc Orthogonality is Required: Moz is stable to basic conditions (piperidine/DMF), making it fully orthogonal to Fmoc chemistry.

  • Milder Acid Cleavage is Desired: The electron-donating methoxy substituent at the para position of the benzyl ring stabilizes the benzylic carbocation formed during acidolysis. This makes Moz significantly more acid-labile than the unsubstituted Cbz group and comparable to, or slightly more labile than, the Boc group.

  • Hydrogenolysis Option: Unlike Boc, Moz can be removed via catalytic hydrogenation (H₂/Pd-C), offering a "safety valve" deprotection route if the peptide contains acid-sensitive moieties (e.g., sulfated tyrosines, trityl-protected side chains).

Mechanism of Action: Nucleophilic Acyl Substitution

The reaction between Moz-N3 and an amino acid proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the azide. Unlike the Curtius rearrangement (which occurs at high temperatures), this protection reaction is conducted under controlled basic conditions to favor direct substitution.

Key Mechanistic Insight: The azide anion (


) is a good leaving group but is toxic. The reaction generates hydrazoic acid (

) upon acidification; therefore, pH control is paramount for both yield and safety.

MozMechanism MozN3 Moz-N3 (Reagent) Intermediate Tetrahedral Intermediate MozN3->Intermediate Nucleophilic Attack (pH > 9) Amine Amino Acid (Nucleophile) Amine->Intermediate MozProduct Moz-Protected Amino Acid Intermediate->MozProduct Elimination AzideIon Azide Ion (N3-) (Leaving Group) Intermediate->AzideIon

Figure 1: Reaction pathway for Moz protection. The amine attacks the carbonyl, displacing the azide ion.

Experimental Protocols

Safety Pre-Requisites (CRITICAL)
  • Explosion Hazard: Moz-N3 is an acyl azide. While more stable than low-molecular-weight azides, it should never be heated above 60°C or subjected to shock.

  • Toxic Byproduct: The leaving group is the azide ion. Upon workup (acidification), this forms Hydrazoic Acid (HN₃) , which is highly toxic and volatile.[1][2][3][4]

    • Rule 1: Perform all acidification steps in a high-efficiency fume hood.

    • Rule 2: Never use halogenated solvents (DCM) with sodium azide if forming in situ (risk of explosive diazidomethane), though Moz-N3 itself is often used in dioxane/water.

    • Rule 3: Quench aqueous waste with sodium nitrite (

      
      ) and sulfuric acid or commercially available azide quenching kits before disposal.
      
Protocol A: Introduction of Moz Group (Protection)

Objective: Synthesis of Moz-L-Phenylalanine (Example). Scale: 10 mmol.

ReagentEquivalentsAmountRole
L-Phenylalanine 1.01.65 gSubstrate
Moz-N3 1.1~2.3 gProtecting Agent
Triethylamine (TEA) 2.53.5 mLBase (Solubilizer)
Dioxane -20 mLSolvent (Organic)
Water -20 mLSolvent (Aqueous)

Step-by-Step Methodology:

  • Solubilization: In a 100 mL round-bottom flask, suspend the amino acid (L-Phe) in Water (20 mL). Add Triethylamine (TEA) slowly while stirring. The solution should become clear as the amino acid converts to its soluble carboxylate salt.

  • Reagent Addition: Dissolve Moz-N3 in Dioxane (20 mL). Add this solution dropwise to the aqueous amino acid solution over 15 minutes.

    • Note: Maintain temperature at 0°C to 5°C (ice bath) during addition to prevent any thermal decomposition of the azide.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 12–18 hours (Overnight).

    • Monitoring: Check pH periodically. Maintain pH > 9 by adding small aliquots of TEA if necessary.

  • Workup (Caution - HN₃ Generation):

    • Dilute the reaction mixture with water (50 mL).

    • Extract twice with Ethyl Acetate (2 x 30 mL) to remove unreacted Moz-N3. Discard these organic extracts as azide waste.

    • Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 2–3 using 1M HCl or 5% Citric Acid.

      • Safety: Perform this in a hood.[1][2][5] This step releases trace HN₃.

    • Extraction: Extract the product (now a white precipitate or oil) into Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with Brine (sat. NaCl), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Result: Moz-L-Phe is typically obtained as a white solid or viscous oil. Recrystallize from EtOAc/Hexane if necessary.

Protocol B: Cleavage of Moz Group (Deprotection)

The Moz group offers two primary deprotection routes.

Method 1: Acidolysis (TFA)
  • Conditions: 5–50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Scavengers: Add 2.5% Triisopropylsilane (TIPS) and 2.5% Water if the peptide contains reactive side chains (Trp, Met, Cys) to quench the Moz-cation (4-methoxybenzyl cation).

  • Procedure:

    • Dissolve Moz-peptide in 50% TFA/DCM.

    • Stir at Room Temperature for 30–60 minutes . (Moz is cleaved faster than Cbz).

    • Evaporate TFA under nitrogen flow. Precipitate peptide with cold Diethyl Ether.[6]

Method 2: Catalytic Hydrogenolysis
  • Conditions:

    
     (1 atm) or Ammonium Formate, 10% Pd/C catalyst, Methanol or Ethanol.
    
  • Procedure:

    • Dissolve Moz-peptide in MeOH.

    • Add 10% Pd/C (10 wt% of peptide mass).

    • Stir under

      
       balloon for 1–4 hours.
      
    • Filter through Celite to remove catalyst. Concentrate filtrate.[6]

Comparative Data: Acid Stability

The following table contextualizes Moz stability against common protecting groups.

GroupStructureCleavage: TFA (RT)Cleavage: H₂/Pd-CCleavage: Piperidine
Boc t-ButyloxycarbonylFast (<30 min)StableStable
Moz 4-Methoxybenzyloxycarbonyl Fast/Moderate (30-60 min)Fast Stable
Cbz (Z) BenzyloxycarbonylStable (requires HBr)Fast Stable
Fmoc 9-FluorenylmethoxycarbonylStableStable (Slow)Fast

Note: Moz is unique because it bridges the "Acid Labile" and "Hydrogenolysis Labile" categories, providing a backup deprotection method.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Moz-N3 before reactionEnsure organic solvent (Dioxane) is dry; add reagent slowly.
Incomplete Reaction pH dropped below 9Monitor pH; the amine must be deprotonated to be nucleophilic. Add more TEA.
Oily Product Impurities or residual solventMoz-amino acids can be oils. Triturate with Hexane/Ether to induce crystallization.
Explosion Risk Heating the reactionNEVER heat Moz-N3 reactions above 40°C. Run at RT.

References

  • Protecting Groups in Organic Synthesis (Greene & Wuts) . Wiley-Interscience. Comprehensive guide on Moz/PMZ stability and cleavage conditions.

  • Schotten-Baumann Reaction Conditions . Organic Chemistry Portal. Detailed mechanism of acyl substitution in aqueous base.

  • Safe Handling of Azides . University of California, Berkeley (EH&S). Protocols for handling organic azides and HN3 generation.

  • Acid Lability of p-Methoxybenzyloxycarbonyl . Journal of the American Chemical Society. Mechanistic study on the stabilization of the carbocation by the methoxy group.

Sources

Application

Technical Application Note: N-Protection of Amino Acids with 4-Methoxybenzyloxycarbonyl Azide (Moz-N3)

Executive Summary The 4-Methoxybenzyloxycarbonyl (Moz, pMZ, or p-methoxycarbobenzoxy) group is a critical protecting group in peptide chemistry, occupying a unique "Goldilocks" zone of acid lability. It is significantly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Methoxybenzyloxycarbonyl (Moz, pMZ, or p-methoxycarbobenzoxy) group is a critical protecting group in peptide chemistry, occupying a unique "Goldilocks" zone of acid lability. It is significantly more acid-labile than the standard Benzyloxycarbonyl (Cbz/Z) group due to the electron-donating methoxy substituent, yet it retains the ability to be cleaved by catalytic hydrogenation.

This guide details the use of 4-Methoxybenzyloxycarbonyl azide (Moz-N3) for introducing the Moz group. Unlike its chloroformate counterpart (Moz-Cl), which is thermally unstable and degrades into alkylating impurities, Moz-N3 is a stable, crystalline reagent that ensures high purity and reproducible acylation kinetics.

Key Advantages[1][2]
  • Dual Deprotection: Cleavable by mild acid (5–10% TFA) orcatalytic hydrogenation .

  • Reagent Stability: Moz-N3 avoids the decomposition issues associated with Moz-Cl.

  • Orthogonality: Permits selective deprotection in the presence of benzyl esters (Bn) or Cbz groups under controlled acidic conditions.

Reagent Profile & Chemical Logic

The Instability of Moz-Cl vs. Stability of Moz-N3

A common pitfall in Moz protection is attempting to use 4-methoxybenzyl chloroformate (Moz-Cl).

  • Moz-Cl Issue: The electron-donating methoxy group destabilizes the chloroformate, causing it to spontaneously decarboxylate even at

    
    , forming 4-methoxybenzyl chloride (a potent alkylating agent).
    
  • Moz-N3 Solution: The azide derivative is thermally stable at room temperature, allowing for precise stoichiometry and long-term storage without degradation.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amino acid's amine group onto the carbonyl of the azide.

  • Byproduct: The leaving group is the azide ion (

    
    ), which protonates to form hydrazoic acid (
    
    
    
    ) upon acidification.
  • Safety Note: While Moz-N3 is a high-molecular-weight organic azide and relatively stable, the generation of

    
     during workup requires proper ventilation and pH control to prevent volatility hazards.
    

Comparative Stability Matrix

The Moz group bridges the gap between Boc and Cbz.

Protecting GroupStructureAcid LabilityHydrogenolysisBase LabilityPrimary Removal Reagent
Boc t-ButyloxycarbonylHighNoStable50% TFA or HCl/Dioxane
Moz (pMZ) p-Methoxybenzyloxycarbonyl Moderate Yes Stable 5-10% TFA or

Cbz (Z) BenzyloxycarbonylLowYesStableHBr/AcOH or

Fmoc 9-FluorenylmethoxycarbonylStableNoHigh20% Piperidine

Experimental Protocol: Synthesis of N-Moz Amino Acids

Materials Required[3][4][5]
  • Substrate: Amino Acid (10 mmol)

  • Reagent: 4-Methoxybenzyloxycarbonyl azide (Moz-N3) [CAS: 25474-85-5] (11 mmol, 1.1 eq)

  • Solvent: Dioxane:Water (1:1 v/v) or THF:Water

  • Base: Triethylamine (TEA) or 2N NaOH

  • Workup: Ethyl Acetate, 1M citric acid or 0.5M

    
    , Brine, 
    
    
    
    .
Step-by-Step Methodology

Step 1: Solubilization & pH Adjustment [1]

  • Dissolve 10 mmol of the amino acid in 20 mL of

    
    .
    
  • Add 10 mL of Dioxane (or THF).

  • Add Base (TEA or NaOH) to adjust pH to 9.5–10.0 .

    • Expert Note: Maintaining pH > 9 is crucial to keep the amino acid deprotonated (

      
      ) for nucleophilic attack.
      

Step 2: Acylation Reaction

  • Add Moz-N3 (1.1 eq) slowly to the stirring solution.

  • Maintain the reaction at 35–40°C for 12–24 hours.

    • Monitoring: Monitor pH periodically. As the amine reacts, the pH may drop; add base to maintain pH ~9.5.

    • Completion: Verify by TLC (disappearance of free amino acid, usually visualized with Ninhydrin).

Step 3: Workup & Isolation

  • Wash: Extract the alkaline solution with Diethyl Ether (

    
     mL) to remove unreacted Moz-N3 and neutral byproducts. Discard the organic layer.
    
  • Acidification (CRITICAL): Cool the aqueous phase to

    
    . Slowly acidify to pH 2–3 using cold 1M Citric Acid or dilute 
    
    
    
    .
    • Safety: Perform this in a fume hood. Acidification releases trace

      
       if excess azide ions are present.
      
  • Extraction: Extract the precipitated oil/solid immediately into Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organic layers with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Crystallization: Recrystallize from Ethyl Acetate/Hexane or Ether/Petroleum Ether to obtain the pure N-Moz amino acid.

Deprotection Protocols

Method A: Acidolysis (Mild)

Moz is cleaved significantly faster than Cbz.

  • Dissolve N-Moz amino acid in DCM containing 5–10% TFA .

  • Stir at

    
     for 30–60 minutes.
    
  • Add scavenger (e.g., anisole) if the peptide contains Trp/Met to prevent alkylation by the 4-methoxybenzyl carbocation.

Method B: Hydrogenolysis (Neutral)

Ideal for acid-sensitive sequences.

  • Dissolve substrate in Methanol or Ethanol.

  • Add 5-10% Pd/C catalyst (10% w/w of substrate).

  • Stir under

    
     atmosphere (balloon pressure) for 1–4 hours.
    
  • Filter catalyst and concentrate.

Visualization of Workflow

Diagram 1: Protection Workflow & Logic

MozProtection Start Start: Amino Acid (H-AA-OH) Solubilize Dissolve in Dioxane/H2O Adjust pH to 9.5-10 (Base) Start->Solubilize AddReagent Add Moz-N3 (1.1 eq) Temp: 35-40°C Solubilize->AddReagent Reaction Reaction: Nucleophilic Acylation Time: 12-24h AddReagent->Reaction Wash Basic Extraction (Ether) Removes unreacted Moz-N3 Reaction->Wash Acidify Acidify Aqueous Phase (pH 2) Precipitates N-Moz-AA-OH Wash->Acidify Aqueous Layer Extract Extract into EtOAc Dry & Recrystallize Acidify->Extract Final Pure N-Moz-Amino Acid Extract->Final

Caption: Step-by-step workflow for the synthesis of N-Moz protected amino acids, highlighting the critical basic wash and acidification steps.

Diagram 2: Acid Lability Hierarchy

AcidStability Boc Boc (High Acid Sensitivity) Moz Moz (pMZ) (Moderate Sensitivity) Boc->Moz ~10x more stable Cbz Cbz (Z) (Low Acid Sensitivity) Moz->Cbz ~100x more stable

Caption: Relative acid stability of carbamate protecting groups. Moz occupies the intermediate zone, allowing selective cleavage relative to Cbz.

Troubleshooting & Critical Control Points

ObservationProbable CauseCorrective Action
Low Yield pH dropped below 9 during reaction.Use a pH-stat or add base periodically to maintain pH 9.5–10.
Oiling out Product is not solidifying.Moz derivatives can be lipophilic. Use DCHA (dicyclohexylamine) to form a crystalline salt for purification.
Impurity (Alkylation) Use of Moz-Cl or thermal degradation.Ensure Moz-N3 is used. If using Moz-Cl, switch immediately.
Slow Reaction Temperature too low.Azides are less reactive than acid chlorides. Ensure temp is 35–40°C.

References

  • Weygand, F., & Hunger, K. (1962). p-Methoxybenzyloxycarbonyl amino acids and peptides. Chemische Berichte, 95(1), 1-16.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Refer to Chapter on Carbamates).

  • Sigma-Aldrich. (n.d.).[2] 4-Methoxybenzyloxycarbonyl azide Product Sheet.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Method

Application Note: Strategic Implementation of Moz (p-Methoxybenzyloxycarbonyl) Protection for Primary Amines

Executive Summary & Strategic Rationale In complex organic synthesis and peptide chemistry, the Moz (p-Methoxybenzyloxycarbonyl) group serves as a critical "Goldilocks" protecting group. Structurally similar to the class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In complex organic synthesis and peptide chemistry, the Moz (p-Methoxybenzyloxycarbonyl) group serves as a critical "Goldilocks" protecting group. Structurally similar to the classic Cbz (Z) group, the Moz group incorporates a p-methoxy substituent on the aromatic ring. This electron-donating modification significantly alters the electronic profile of the protecting group, rendering it more acid-labile than Cbz while introducing a unique susceptibility to oxidative cleavage .

Why Choose Moz?
  • Tunable Acid Sensitivity: Moz is cleaved by trifluoroacetic acid (TFA) but requires milder conditions or shorter exposure times than Cbz, allowing for selective deprotection in the presence of more robust benzyl esters or ethers.

  • Orthogonality via Oxidation: Unlike Boc (acid-labile) or Fmoc (base-labile), Moz can be removed under neutral oxidative conditions (DDQ or CAN), providing a third dimension of orthogonality.

  • Crystallinity: Moz-protected derivatives often crystallize readily, simplifying purification compared to the often oily Boc-derivatives.

Mechanistic Insight & Stability Profile

The utility of the Moz group stems from the resonance stabilization provided by the p-methoxy group. Upon acid exposure, the cleavage mechanism proceeds via an SN1-like pathway where the protonated carbamate collapses to release CO₂ and the p-methoxybenzyl carbocation .

This carbocation is significantly more stable than the unsubstituted benzyl carbocation (from Cbz) due to electron donation from the methoxy oxygen, lowering the activation energy for cleavage.

Stability Comparison Table
ConditionMoz (p-Methoxybenzyloxycarbonyl)Cbz (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)Fmoc (Fluorenylmethoxycarbonyl)
TFA (neat) Unstable (Fast Cleavage)Stable (Slow/No Cleavage)Unstable Stable
H₂ / Pd-C Unstable (Cleaves)Unstable (Cleaves)StableStable
Piperidine (20%) StableStableStableUnstable
DDQ (Oxidative) Unstable (Unique Feature)StableStableStable
NaOH (1M) StableStableStableUnstable (Slowly)

Experimental Protocols

Protocol A: Standard Protection using Moz-Cl (Schotten-Baumann Conditions)

Best for: Robust primary amines, amino acids, and scale-up.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: 4-Methoxybenzyl chloroformate (Moz-Cl) (1.1 – 1.2 equiv)

  • Base: NaOH (2M aqueous) or Na₂CO₃

  • Solvent: 1,4-Dioxane / Water (1:1 v/v) or THF / Water

Procedure:

  • Preparation: Dissolve the amine (10 mmol) in 1,4-dioxane (20 mL) and water (10 mL). Cool the solution to 0 °C in an ice bath.

  • pH Adjustment: Add 2M NaOH dropwise until the pH reaches ~9–10.

  • Addition: Add Moz-Cl (11-12 mmol) dropwise over 15 minutes. Simultaneously, add 2M NaOH to maintain pH between 9 and 10.

    • Critical Control Point: If pH drops below 8, the amine becomes protonated and unreactive. If pH exceeds 11, Moz-Cl hydrolyzes rapidly.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by TLC. Moz-protected amines are UV-active (distinct from Boc).

  • Workup:

    • Wash the reaction mixture with diethyl ether (2 x 20 mL) to remove unreacted Moz-Cl (as the alcohol byproduct).

    • Acidify the aqueous layer carefully with 1M HCl to pH 2–3 (if product is an acid) OR extract the organic layer (if product is neutral).

    • Extract into Ethyl Acetate (3 x 30 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica column (Hex/EtOAc).

Protocol B: Mild Protection using Moz-ONSu

Best for: Acid-sensitive substrates or when precise stoichiometry is required.

Reagents:

  • Reagent: Moz-N-hydroxysuccinimide ester (Moz-ONSu)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvent: DMF or DCM

Procedure:

  • Dissolve amine (1.0 equiv) in dry DCM or DMF.

  • Add TEA (1.5 equiv).

  • Add Moz-ONSu (1.1 equiv) in one portion.

  • Stir at RT for 6–12 hours.

  • Self-Validating Workup: Dilute with EtOAc and wash with 5% citric acid (removes unreacted amine and TEA), then saturated NaHCO₃ (removes N-hydroxysuccinimide byproduct).

Deprotection Workflows

Method 1: Acidolytic Cleavage (TFA)

Note: Moz cleaves faster than Cbz.

  • Dissolve Moz-amine in DCM.

  • Add TFA (10–20% v/v). Note: Scavengers (e.g., anisole) are recommended to trap the reactive p-methoxybenzyl cation and prevent polymer formation.

  • Stir for 30–60 mins. Monitor by TLC.

  • Evaporate volatiles.[2]

Method 2: Oxidative Cleavage (DDQ) – The Orthogonal Route

Use this when you need to keep Boc or Cbz groups intact.

  • Dissolve Moz-amine in DCM/Water (18:1).

  • Add DDQ (1.2 – 1.5 equiv).

  • Stir at RT for 1–4 hours. The mixture will turn deep red/brown (charge transfer complex) then fade as the reaction completes.

  • Wash with saturated NaHCO₃ (removes hydroquinone byproduct).

Visualized Decision Pathways

Figure 1: Protection Strategy & Mechanism

MozProtection Amine Primary Amine (R-NH2) Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack MozCl Moz-Cl (Electrophile) MozCl->Inter Product Moz-Protected Amine (Carbamate) Inter->Product Elimination Byprod Byproducts (HCl / NaCl) Inter->Byprod

Caption: Nucleophilic attack of the primary amine on the Moz-Cl carbonyl, followed by chloride elimination to form the stable carbamate.

Figure 2: Orthogonal Deprotection Logic

DeprotectionLogic Start Moz-Protected Substrate Decision Are other PGs present? Start->Decision RouteA Route A: Acid Sensitive PGs present? (e.g., Boc, tBu ester) Decision->RouteA Yes RouteB Route B: Reductive Sensitive PGs? (e.g., Alkenes, Cbz) Decision->RouteB No (Standard) Method1 USE OXIDATIVE CLEAVAGE (DDQ in DCM/H2O) RouteA->Method1 Preserve Boc Method2 USE ACID CLEAVAGE (TFA/DCM + Scavenger) RouteB->Method2 Fastest Method3 USE HYDROGENATION (H2, Pd/C) RouteB->Method3 Alternative

Caption: Decision matrix for selecting the appropriate Moz deprotection method based on substrate complexity and orthogonal protecting groups.

Troubleshooting & Optimization (Expert Tips)

  • The "Pink" Impurity: During acid deprotection, the p-methoxybenzyl cation can polymerize, creating a pink/red color. Solution: Always add 2–5 equivalents of anisole or thioanisole during TFA deprotection to scavenge the cation.

  • Solubility Issues: If the Moz-amino acid is insoluble in the aqueous/dioxane mixture during protection, switch to Protocol B (Moz-ONSu in DMF).

  • DDQ Residuals: DDQ byproducts can be difficult to remove.[3] Solution: Wash the organic layer with 5% ascorbic acid solution followed by saturated NaHCO₃ to ensure complete removal of oxidants.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M. (2014).[4] Standard reference for stability profiles and cleavage conditions.

  • Oxidative Cleavage of p-Methoxybenzyl Ethers and Esters. Horita, K., et al. (1986). Tetrahedron, 42(11), 3021-3028. (Foundational work on DDQ cleavage mechanisms).

  • Orthogonal Protection Strategies. Organic Chemistry Portal. (Comprehensive database of protecting group stability).

  • Comparison of Moz and Cbz Lability. Common Organic Chemistry. (Practical laboratory protocols).

Sources

Application

Click chemistry reactions with 4-Methoxybenzyloxycarbonyl azide

Application Note: High-Fidelity Click Chemistry with 4-Methoxybenzyloxycarbonyl Azide (Moz-N3) Part 1: Executive Summary & Strategic Analysis 4-Methoxybenzyloxycarbonyl azide (Moz-N3) is a specialized electrophilic azide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Click Chemistry with 4-Methoxybenzyloxycarbonyl Azide (Moz-N3)

Part 1: Executive Summary & Strategic Analysis

4-Methoxybenzyloxycarbonyl azide (Moz-N3) is a specialized electrophilic azide distinct from standard alkyl azides used in bioconjugation. While often employed as a reagent to introduce the acid-labile Moz (4-methoxybenzyloxycarbonyl) protecting group onto amines, its utility in Click Chemistry (CuAAC) represents a more advanced, high-value application.

Core Scientific Distinction: Unlike alkyl azides (e.g., PEG-azide), Moz-N3 is a carbonyl azide . When "clicked" with a terminal alkyne, it forms an


-acyl triazole .
  • The Opportunity:

    
    -acyl triazoles are unique, activated species that can serve as acylating agents or bioactive pharmacophores.
    
  • The Challenge: Carbonyl azides are electron-deficient, making the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) slower and prone to a competing thermal decomposition reaction: the Curtius Rearrangement .

This guide provides the protocols necessary to suppress the Curtius pathway and favor the formation of the 1,2,3-triazole, ensuring high yield and safety.

Part 2: Critical Safety & Stability (The "Zero-Compromise" Rule)

WARNING: EXPLOSION & TOXICITY HAZARD Carbonyl azides are high-energy compounds. Moz-N3 can decompose explosively if heated rapidly or concentrated to dryness.

  • Thermal Limit: Never heat Moz-N3 reaction mixtures above 60°C . The onset of Curtius rearrangement (releasing

    
     to form the isocyanate) typically accelerates above this threshold.
    
  • Isolation: Do not distill. Isolate via column chromatography or precipitation.

  • Solvent Choice: Avoid halogenated solvents (DCM, CHCl3) in the presence of copper catalysts if possible, as they can accelerate diazo transfer side reactions.

Part 3: Mechanistic Pathway & Logic

To successfully click Moz-N3, one must understand the kinetic competition between the desired Cycloaddition and the undesired Rearrangement.

Figure 1: Reaction Divergence of Moz-N3 The diagram below illustrates the critical branch point. Successful protocols stabilize the Copper-Azide intermediate to favor Path A.

MozN3_Pathway MozN3 Moz-N3 (Carbonyl Azide) Intermediate Cu-Azide Complex MozN3->Intermediate Coordination Curtius Curtius Rearrangement (> 60°C or No Catalyst) MozN3->Curtius Path B: Thermal Cu_Cat Cu(I) Catalyst + Ligand (TBTA/THPTA) Cu_Cat->Intermediate Alkyne Terminal Alkyne Alkyne->Intermediate Triazole N-Moz-1,2,3-Triazole (Target Product) Intermediate->Triazole Path A: CuAAC (Fast at RT) Isocyanate Isocyanate + N2 (Side Product) Curtius->Isocyanate

Caption: Kinetic competition between CuAAC (Path A) and Curtius Rearrangement (Path B). Ligands are essential to accelerate Path A.

Part 4: Experimental Protocols

Protocol A: Direct Synthesis of -Moz-1,2,3-Triazoles (The "Click" Method)

Use this protocol to synthesize activated triazoles or stable pharmacophores.

Reagents:

  • Azide: Moz-N3 (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.1 equiv)

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mol%) — Crucial for stabilizing Cu(I) with electron-deficient azides.

  • Base: 2,6-Lutidine (1.2 equiv) — Prevents acid-catalyzed hydrolysis of the Moz group.

  • Solvent: THF or Acetonitrile (Anhydrous).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve Moz-N3 (1.0 mmol) and the terminal alkyne (1.1 mmol) in anhydrous THF (5 mL).

  • Catalyst Complexing: In a separate vial, premix CuI (19 mg, 0.1 mmol) and TBTA (53 mg, 0.1 mmol) in 1 mL THF. Stir for 5 minutes until a homogeneous solution forms.

    • Why? Premixing ensures the active catalytic species is formed before exposing the unstable azide to copper.

  • Initiation: Add the Cu/Ligand solution to the azide/alkyne mixture via syringe. Immediately add 2,6-lutidine.

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Monitoring: Monitor by TLC or LC-MS. The reaction is typically slower than alkyl azides (4–12 hours).

    • Safety Check: Do not heat to speed up the reaction. If sluggish, add another 5 mol% of the pre-complexed catalyst.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove Cu), followed by brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Silica gel). Note:

    
    -acyl triazoles can be partially unstable on acidic silica; use neutralized silica (treated with 1% 
    
    
    
    ) if degradation is observed.

Table 1: Troubleshooting the Click Reaction

ObservationProbable CauseCorrective Action
Gas evolution (bubbling) Curtius Rearrangement (

release)
Temperature too high. Cool to 0°C, then warm to RT slowly.
Low Yield Cu(I) oxidation or instabilityIncrease ligand (TBTA) ratio to 1:2 relative to Cu. Degas solvents thoroughly.
Hydrolysis of Moz group Acidic conditionsEnsure 2,6-lutidine is present. Avoid acidic workup.
Protocol B: The "Moz-Protected" Click (Indirect Strategy)

Use this protocol if your goal is to create a stable bioconjugate. Here, Moz-N3 is used to protect an amine, which is then clicked.

Context: The


-acyl triazole formed in Protocol A is an activated amide. It is hydrolytically less stable than an alkyl triazole. If you need a permanent linker, use this two-step route:
  • Step 1 (Moz Protection): React Moz-N3 with an amino-alkyne (e.g., propargylamine) to form Moz-NH-Alkyne .

    • Conditions: Moz-N3 + Amine +

      
       in Dioxane/Water.
      
  • Step 2 (Standard Click): React the Moz-protected alkyne with a standard alkyl azide (e.g., Azide-Fluorophore).

    • Benefit: This yields a standard, chemically stable triazole linkage, with the amine protected by the acid-labile Moz group.

Part 5: Analytical Validation

Self-Validating the Product: To confirm you have the Click product (Triazole) and not the Rearrangement product (Urea/Isocyanate):

  • IR Spectroscopy:

    • Moz-N3 (Starting Material): Strong peak at ~2140 cm⁻¹ (Azide).

    • Triazole (Product): Disappearance of 2140 cm⁻¹. Appearance of triazole C=C/N=N stretches (weak, 1400-1500 cm⁻¹).

    • Isocyanate (Side Product): Sharp, strong peak at ~2270 cm⁻¹. If you see this, the reaction failed.

  • NMR (

    
    ): 
    
    • Look for the Triazole C5-H singlet. In

      
      -acyl triazoles, this proton is significantly deshielded (often 
      
      
      
      8.0–9.0 ppm) compared to alkyl triazoles due to the electron-withdrawing carbonyl.

References

  • Sigma-Aldrich. 4-Methoxybenzyloxycarbonyl azide Product Specification. Available at:

  • Roldán-Gómez, S., et al. (2015). 1,2,3-Triazoles from carbonyl azides and alkynes: filling the gap. Organic & Biomolecular Chemistry.[2][][4] (Demonstrates the feasibility of CuAAC with carbonyl azides). Available at: [Link]

  • Santa Cruz Biotechnology. 4-Methoxybenzyloxycarbonyl azide Safety Data Sheet. Available at:

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. (Foundational mechanism for CuAAC). Available at: [Link]

Sources

Method

Protecting group strategy using 4-Methoxybenzyloxycarbonyl azide

Application Note: Protecting Group Strategy Using 4-Methoxybenzyloxycarbonyl Azide (Moz-N ) Executive Summary The 4-Methoxybenzyloxycarbonyl (Moz) group (also known as PMZ) occupies a critical "Goldilocks" zone in protec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategy Using 4-Methoxybenzyloxycarbonyl Azide (Moz-N


) 


Executive Summary

The 4-Methoxybenzyloxycarbonyl (Moz) group (also known as PMZ) occupies a critical "Goldilocks" zone in protecting group chemistry. It offers a unique stability profile: it is more acid-labile than the standard Benzyloxycarbonyl (Cbz) group yet cleavable by hydrogenolysis, unlike the tert-Butyloxycarbonyl (Boc) group.

This guide details the use of 4-Methoxybenzyloxycarbonyl azide (Moz-N


)  as the preferred reagent for installing the Moz group. While Moz-Cl (chloroformate) is often unstable due to the electron-donating methoxy group, Moz-N

is a stable crystalline solid that allows for mild, controlled protection of amines, particularly in complex peptide and glycan synthesis where orthogonality is paramount.

Mechanistic Insight & Strategic Positioning

The "Electronic Switch" Mechanism

The Moz group functions similarly to Cbz but with a critical electronic modification. The para-methoxy substituent on the benzyl ring acts as a strong electron-donating group (EDG).

  • Acid Lability: Upon acid treatment, the oxygen lone pairs donate electron density into the ring, significantly stabilizing the benzylic carbocation intermediate. This lowers the activation energy for acid-catalyzed cleavage compared to unsubstituted Cbz.

  • Reagent Stability: The same electronic effect that aids deprotection makes the corresponding chloroformate (Moz-Cl) prone to spontaneous decomposition. Moz-N

    
      circumvents this by using the azide moiety, which is stable for storage but reactive enough towards nucleophilic amines.
    
Orthogonality Matrix

The Moz group allows for "Dual-Mode" deprotection, providing a strategic exit ramp in multi-step synthesis.

Protecting GroupAcid Stability (TFA)Base Stability (Piperidine)Hydrogenolysis (H

/Pd)
Oxidative Cleavage (DDQ/CAN)
Moz (PMZ) Labile (5-10% TFA)Stable Labile Labile (Conditional)
Boc Labile (20-50% TFA)Stable Stable Stable
Cbz (Z) Stable (Requires HBr)Stable Labile Stable
Fmoc StableLabile StableStable

Experimental Workflow: Installation

Safety Warning: The reaction of Moz-N


 with amines releases Hydrazoic Acid (HN

)
, which is highly toxic and volatile.
  • Mandatory: Perform all reactions in a well-ventilated fume hood.

  • Scavenging: Maintain basic conditions (pH > 9) to keep HN

    
     as the azide salt (
    
    
    
    ), or trap it in a biphasic wash. Avoid concentrating acidic reaction mixtures containing azides.
Protocol 1: Moz-Protection of Primary Amines

Target: Protection of an amino acid ester or primary amine.

Reagents:

  • Substrate: Amine (

    
    ) [1.0 equiv]
    
  • Reagent: Moz-N

    
     [1.1 equiv]
    
  • Base: Triethylamine (TEA) or DIPEA [1.5 - 2.0 equiv]

  • Solvent: Dioxane/Water (1:1) or THF/Water.[1][2]

Step-by-Step Procedure:

  • Preparation: Dissolve the amine substrate in Dioxane/Water (1:1 v/v) to a concentration of 0.2 M.

  • Basification: Add Triethylamine (TEA) to the solution. Ensure pH is approx. 9-10.

  • Addition: Add Moz-N

    
      (solid or dissolved in minimal dioxane) slowly to the stirring mixture at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 12–24 hours.

    • Monitoring: Check consumption of amine by TLC (ninhydrin stain) or LC-MS.

  • Work-up (Critical for Safety):

    • Dilute with Ethyl Acetate.

    • Wash with saturated NaHCO

      
        (3x) to remove HN
      
      
      
      as sodium azide.
    • Wash with Water (1x) and Brine (1x).

    • Note: Do not use acidic washes in the initial step to avoid generating volatile HN

      
      .
      
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel chromatography if necessary (Moz-amines are typically UV active at 254 nm).
Visual Workflow: Installation Logic

MozInstallation Start Amine Substrate (R-NH2) Intermediate Tetrahedral Intermediate Start->Intermediate + Moz-N3 Reagent Moz-N3 (Reagent) Reagent->Intermediate Base Base (TEA) (Catalyst/Trap) Base->Intermediate Activates Product Moz-Protected Amine (R-NH-Moz) Intermediate->Product Acylation Byproduct Hydrazoic Acid (HN3) (TOXIC BYPRODUCT) Intermediate->Byproduct Elimination Trap Basic Wash (NaHCO3) (Traps as NaN3) Byproduct->Trap Neutralization

Figure 1: Reaction pathway for Moz installation showing critical safety management of the hydrazoic acid byproduct.

Experimental Workflow: Deprotection Strategies

The power of the Moz group lies in its flexibility. Choose the method based on the sensitivity of other groups in your molecule.[3]

Protocol 2A: Acidolytic Cleavage (TFA Method)

Use case: When the molecule contains Cbz groups (stable) but you need to remove Moz.

  • Dissolution: Dissolve the Moz-protected compound in Dichloromethane (DCM).

  • Acidification: Add Trifluoroacetic acid (TFA) to a final concentration of 5–10% (v/v) .

    • Note: This is milder than the 20-50% required for Boc removal.

  • Scavenging (Optional but Recommended): Add 2.5% Triethylsilane (TES) or Anisole if the molecule contains oxidation-sensitive residues (Met, Trp).

  • Reaction: Stir at 0°C for 30 minutes, then Room Temp for 1-2 hours.

  • Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.

Protocol 2B: Hydrogenolysis (Reductive Cleavage)

Use case: When the molecule contains acid-sensitive groups (e.g., acetals, silyl ethers) that would not survive TFA.

  • Catalyst: Suspend 10% Pd/C (10 wt% loading relative to substrate) in Methanol or Ethanol.

  • Substrate: Add the Moz-protected amine.

  • Hydrogenation: Sparge with H

    
     gas (balloon pressure is usually sufficient).
    
  • Reaction: Stir vigorously for 2–6 hours.

  • Work-up: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

    • Result: This yields the free amine as a neutral species (unlike acid deprotection which yields the salt).

Protocol 2C: Oxidative Cleavage (Specialized)

Use case: Orthogonal removal in the presence of both Boc and Cbz.

  • Reagent: Ceric Ammonium Nitrate (CAN) or DDQ.

  • Conditions: Treat substrate with CAN (3 equiv) in Acetonitrile/Water (9:1).

  • Mechanism: Oxidation of the electron-rich aromatic ring leads to fragmentation of the benzylic system.

Visual Workflow: Orthogonality Logic

Orthogonality Moz Moz-Amine (Target) Cond_Acid Mild Acid (5-10% TFA) Moz->Cond_Acid Cond_H2 Hydrogenolysis (H2 / Pd-C) Moz->Cond_H2 Cond_Ox Oxidation (DDQ / CAN) Moz->Cond_Ox Boc Boc-Amine (Competitor) Boc->Cond_Acid Requires Stronger Acid (20-50% TFA) Boc->Cond_H2 Cbz Cbz-Amine (Competitor) Cbz->Cond_Acid Cbz->Cond_H2 FreeAmine Free Amine (Deprotected) Cond_Acid->FreeAmine Stable Stable (No Reaction) Cond_Acid->Stable Cond_H2->FreeAmine Cond_H2->FreeAmine Cond_H2->Stable Cond_Ox->FreeAmine

Figure 2: Decision tree for selecting deprotection conditions based on protecting group orthogonality.

Troubleshooting & Optimization

  • Issue: Low Yield during Installation.

    • Cause: Hydrolysis of Moz-N

      
       before reaction.
      
    • Solution: Ensure solvents are dry. Do not mix Moz-N

      
       with water until the amine is present. Increase the equivalents of Moz-N
      
      
      
      to 1.2–1.5.
  • Issue: Incomplete Deprotection (Acid).

    • Cause: The p-methoxy benzyl cation is re-alkylating the amine (scrambling).

    • Solution: Increase the scavenger concentration (Anisole or Thioanisole). The scavenger traps the carbocation irreversibly.

  • Issue: Explosive Hazard Concerns.

    • Mitigation: Never concentrate reaction mixtures containing Moz-N

      
       to dryness if unreacted azide is present. Always quench with a reactive alkene or perform an extractive workup to remove the azide.
      

References

  • Synthesis and Usage of Moz-N3

    • Sigma-Aldrich.[4][5][6] Product Specification: 4-Methoxybenzyloxycarbonyl azide.[7][8]

  • Protecting Group Stability (Moz vs Cbz)

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
    • ResearchGate. 4-Methoxybenzyloxycarbonyl Azide Applications.

  • Safety Data & Handling

    • Santa Cruz Biotechnology. Safety Data Sheet: 4-Methoxybenzyloxycarbonyl azide.

  • Orthogonal Deprotection Strategies

    • Glen Research. Deprotection Guide for Oligonucleotides.

    • Total Synthesis. Fmoc and Carbamate Protecting Group Mechanisms.

Sources

Application

4-Methoxybenzyloxycarbonyl azide reaction conditions

Technical Application Note: 4-Methoxybenzyloxycarbonyl Azide (Moz-N ) for Chemoselective Amine Protection[1] Executive Summary This guide details the application of 4-Methoxybenzyloxycarbonyl azide (Moz-N ) as a speciali...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-Methoxybenzyloxycarbonyl Azide (Moz-N ) for Chemoselective Amine Protection[1]

Executive Summary

This guide details the application of 4-Methoxybenzyloxycarbonyl azide (Moz-N


)  as a specialized reagent for the protection of amino groups in peptide synthesis and organic chemistry. While 4-Methoxybenzyl chloroformate (Moz-Cl) is a common alternative, the azide derivative offers a "softer" electrophilic profile, minimizing racemization and side reactions associated with highly reactive acid chlorides.

The Moz (or PMZ) group is unique due to its dual-mode deprotection capability : it is labile to moderate acid (TFA) and susceptible to oxidative cleavage (DDQ), providing orthogonal strategies when Boc or Fmoc groups are chemically incompatible with the target molecule.

Critical Safety Protocol: Azide Handling

WARNING: EXPLOSION AND TOXICITY HAZARD

Before proceeding, all personnel must acknowledge the following safety constraints. Acyl azides and their byproducts pose specific risks.[1]

  • Hydrazoic Acid (

    
    ) Generation:  The leaving group in this reaction is the azide anion (
    
    
    
    ). Upon acidification (during workup), this forms hydrazoic acid (
    
    
    ), which is highly toxic and volatile.[2]
    • Control: Maintain reaction pH

      
       until workup. Perform all acidifications in a well-ventilated fume hood.
      
  • Thermal Instability: Acyl azides can undergo Curtius Rearrangement to isocyanates upon heating.

    • Control: Never heat Moz-N

      
       reactions above 
      
      
      
      . Store the reagent at
      
      
      .
  • Solvent Compatibility:

    • Control: Do NOT use halogenated solvents (DCM,

      
      ) if free sodium azide is present (e.g., during reagent synthesis), as explosive di/triazidomethane may form.[1]
      

Mechanism of Action

The protection of an amine with Moz-N


 proceeds via a nucleophilic acyl substitution. Unlike the chloroformate, the azide is less prone to hydrolysis in aqueous media, allowing for controlled interfacial reactions.
Reaction Pathway

The amine nucleophile attacks the carbonyl carbon of the Moz-N


. The tetrahedral intermediate collapses, expelling the azide anion (

).

MozMechanism Amine Free Amine (R-NH2) Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack MozN3 Moz-N3 (Reagent) MozN3->Inter Product Moz-Protected Amine (Moz-NH-R) Inter->Product Elimination Byproduct Azide Ion (N3-) Inter->Byproduct Leaving Group

Figure 1: Mechanistic pathway of amine protection using Moz-N


.

Experimental Protocols

Protocol A: Preparation of Moz-Protected Amino Acids

Objective: Protect L-Phenylalanine (as a model amino acid) with Moz-N


.
Scale:  10 mmol

Reagents:

  • L-Phenylalanine (1.65 g, 10 mmol)

  • Moz-N

    
     (2.28 g, 11 mmol, 1.1 eq)
    
  • Triethylamine (TEA) (2.1 mL, 15 mmol)

  • Solvent: Dioxane/Water (1:1 v/v, 40 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the amino acid in 20 mL of water. Add TEA. The solution should be homogeneous and basic (pH ~10).

  • Addition: Add 20 mL of dioxane. Cool the mixture to

    
     in an ice bath.
    
  • Reaction: Add Moz-N

    
     dropwise (if liquid) or portion-wise (if solid) over 10 minutes.
    
    • Note: Moz-N

      
       is a low-melting solid (
      
      
      
      ). It may be dissolved in a minimal amount of dioxane for easier addition.
  • Incubation: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 12–18 hours.

    • Monitoring: Check consumption of free amine via TLC (ninhydrin stain) or LC-MS.

  • Workup (Critical Step):

    • Evaporate the dioxane under reduced pressure (Rotavap) at

      
      .
      
    • Dilute the remaining aqueous residue with water (20 mL) and wash with Diethyl Ether (

      
      ) to remove unreacted Moz-N
      
      
      
      and byproducts. Discard organic wash.
    • Cool the aqueous phase to

      
       and acidify carefully to pH 2–3 using 1M HCl or Citric Acid solution.
      
    • Safety: Ensure good ventilation; trace

      
       may be released.
      
    • Extract the product into Ethyl Acetate (

      
      ).
      
  • Isolation: Wash combined organic layers with brine, dry over

    
    , filter, and concentrate to dryness. Recrystallize from EtOAc/Hexanes if necessary.
    
Protocol B: Orthogonal Deprotection Strategies

The power of the Moz group lies in its versatility. Choose the method based on the sensitivity of your substrate.

Method 1: Acidolysis (Standard)
  • Reagent: 5–10% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Conditions: Stir at RT for 30–60 minutes.

  • Scavengers: Add 2% Triisopropylsilane (TIPS) if the substrate contains electron-rich aromatic rings (e.g., Trp, Tyr) to prevent benzylation by the carbocation intermediate.

  • Mechanism: Protonation of the carbonyl oxygen

    
     cleavage of the benzylic C-O bond 
    
    
    
    decarboxylation.
Method 2: Oxidative Cleavage (Chemoselective)
  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Solvent: DCM/Water (18:1 v/v).

  • Conditions: 1.2–1.5 eq of DDQ, RT, 1–4 hours.

  • Why use this? This method leaves Boc and t-Butyl esters intact . It relies on the electron-rich nature of the methoxy-substituted ring.

  • Workup: Filter off the reduced DDQ (DDQ-H

    
    ) precipitate. Wash filtrate with saturated 
    
    
    
    and brine.[3]

Comparative Analysis: Moz vs. Common Groups

The following table highlights why a researcher would select Moz over standard Boc or Cbz groups.

FeatureMoz (PMZ) Boc Cbz (Z) Fmoc
Acid Stability Labile (TFA)Labile (TFA)StableStable
Base Stability StableStableStableLabile (Piperidine)
Hydrogenolysis Labile (

)
StableLabile (

)
Stable
Oxidative Cleavage Labile (DDQ) StableStableStable
Primary Utility Orthogonal to Boc/Fmoc; "Tunable" acid sensitivity.Standard acid labile.Standard hydrogenolysis.Standard base labile.
Decision Workflow

Use the diagram below to determine if Moz-N


 is the correct reagent for your synthesis.

SelectionLogic Start Start: Protecting Group Selection Q1 Is the substrate base-sensitive? Start->Q1 Q2 Do you need to remove the group without using strong acid (TFA)? Q1->Q2 Yes (Must avoid Base) UseFmoc Use Fmoc Q1->UseFmoc No (Stable to Base) Q3 Is the substrate sensitive to Hydrogenolysis? Q2->Q3 Yes (Need Oxidative Cleavage) UseBoc Use Boc Q2->UseBoc No (Acid OK) UseMoz RECOMMENDATION: Use Moz (PMZ) Q3->UseMoz Yes (Avoid H2/Pd) UseCbz Use Cbz (Z) Q3->UseCbz No (H2/Pd OK)

Figure 2: Logic gate for selecting Moz protection based on substrate sensitivity.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of Moz-N

before reaction.
Ensure reaction temperature starts at

. Increase reagent equivalents to 1.2 eq.
Isocyanate Formation Curtius Rearrangement due to heat.strictly maintain temp

. Do not heat to dissolve reagent.
Incomplete Deprotection (DDQ) Anhydrous conditions prevent oxidation.Ensure the solvent system (DCM) contains at least 5% water; water is necessary for the oxidative mechanism.
Emulsion during Workup Amphiphilic nature of protected peptide.Add brine to the aqueous phase or use a small amount of isopropanol to break the emulsion.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The authoritative text on protecting group stability and cleavage conditions).

  • Weygand, F., & Hunger, K. (1962). Chem. Ber., 95, 1. (Original description of p-methoxybenzyloxycarbonyl group introduction).
  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. (Detailed properties of Moz-N3).

  • Horita, K., et al. (1986). "On the selective deprotection of p-methoxybenzyl esters and p-methoxybenzyl ethers." Tetrahedron, 42(11), 3021-3028. (Details on DDQ oxidative cleavage mechanism).

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Methoxybenzyloxycarbonyl azide. (Safety and physical data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Energy Nitrogen Chemistry

The following technical guide addresses the safety parameters surrounding Carbazide chemistry. While Carbazides (Carbonohydrazides) themselves are generally stable, their synthesis often traverses high-energy landscapes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the safety parameters surrounding Carbazide chemistry. While Carbazides (Carbonohydrazides) themselves are generally stable, their synthesis often traverses high-energy landscapes involving Hydrazine , Azides , or Nitrosation steps that can lead to catastrophic explosive formation.

This guide focuses on preventing the inadvertent formation of Carbamoyl Azides , Carbonyl Diazides , and Energetic Metal Complexes .

Topic: Safe Synthesis of Carbazides & Avoidance of Energetic Byproducts Ticket ID: CHEM-SAFE-882 Status: Resolved / Guide Published

Executive Summary: The "Explosive Carbazide" Misnomer

In strict chemical nomenclature, Carbazides (


) are relatively stable antioxidants and cross-linkers. The "explosion" risk users encounter typically arises from three specific failure modes during synthesis or handling:
  • The Nitrosation Trap: Converting Semicarbazides into explosive Carbamoyl Azides (

    
    ).
    
  • The Phosgene Overstep: Forming Carbonyl Diazide (

    
    ) when using phosgene equivalents with azides.
    
  • The Metal Complexation: Accidental formation of energetic transition metal-carbazide coordination complexes (similar to metal acetylides).

Part 1: Critical Troubleshooting (Q&A)

Q1: I am synthesizing a carbazide from a semicarbazide precursor. Why is the addition of Nitrite/Acid prohibited?

A: This is the most common route to an explosion. You are inadvertently performing a nitrosation that converts the hydrazine moiety into an azide.

  • The Mechanism: Treating a semicarbazide (

    
    ) with Nitrous Acid (
    
    
    
    , generated from
    
    
    ) does not form a stable carbazide derivative. Instead, it performs a diazotization-like reaction that yields a Carbamoyl Azide (
    
    
    ).
  • The Hazard: Carbamoyl azides are shock-sensitive and thermally unstable explosives. They can detonate in solution or upon concentration.

  • Corrective Action: Never expose hydrazine-based precursors to nitrosating agents unless you specifically intend to synthesize an azide and have blast shielding in place.

Q2: We are using Phosgene (or Triphosgene) to link hydrazine. Is this safe?

A: It is chemically viable but operationally hazardous due to the risk of Carbonyl Diazide formation.

  • The Risk: If you attempt to link hydrazine using phosgene, and you use Sodium Azide as a nucleophile or catalyst (or if azide impurities are present), you may form Carbonyl Diazide (

    
    ).
    
  • Severity: Carbonyl Diazide is a high-nitrogen energetic material that can detonate with minimal provocation.

  • Recommended Alternative: Use 1,1'-Carbonyldiimidazole (CDI) or Diphenyl Carbonate . These reagents transfer the carbonyl group without generating chloride ions or requiring azide intermediates, eliminating the explosion pathway.

Q3: Can I use metal spatulas to weigh my Carbazide product?

A: It is strongly discouraged.

  • The Physics: Carbazides and hydrazines are excellent ligands. They coordinate with transition metals (Copper, Cobalt, Nickel, Iron) to form Metal Hydrazine Complexes .

  • The Hazard: Many of these complexes (specifically metal nitrates/perchlorates coordinated with hydrazine/carbazide) are primary explosives used in detonators. Friction from a metal spatula against a contaminated glass joint can initiate detonation.

  • Protocol: Use Teflon-coated or ceramic tools only.

Part 2: Data & Reaction Pathways

Comparative Safety of Synthesis Routes

The following table summarizes the risk profile of common carbazide synthesis methods.

Synthesis RouteReagents InvolvedPrimary HazardRisk Level
Phosgene Route Phosgene + HydrazineInhalation toxicity; Formation of unstable chloro-intermediates.High
Curtius Rearrangement Acid Chloride +

Formation of Carbonyl Azide intermediate (Explosive).Critical
Nitrosation Semicarbazide +

Formation of Carbamoyl Azide (Explosive).Critical
CDI Coupling CDI + Hydrazine

evolution; Imidazole byproduct.
Low (Recommended)
Carbonate Exchange Diphenyl Carbonate + HydrazinePhenol byproduct; Thermal management required.Low (Recommended)
Visualization: The "Safe" vs. "Explosive" Pathways

The diagram below illustrates how a slight deviation in reagents leads to explosive outcomes.

CarbazidePathways Semicarbazide Semicarbazide (R-NH-CO-NH-NH2) CarbamoylAzide Carbamoyl Azide (EXPLOSIVE) Semicarbazide->CarbamoylAzide Nitrosation Hydrazine Hydrazine (NH2-NH2) CarbonylDiazide Carbonyl Diazide (EXPLOSIVE) Hydrazine->CarbonylDiazide Excess Phosgene/Azide Carbazide Symmetric Carbazide (Safe Target) Hydrazine->Carbazide Carbonyl Transfer (CDI/Carbonate) Nitrite + NaNO2 / HCl (Nitrosation) Phosgene + Phosgene / Azide CDI + CDI / Carbonate

Figure 1: Reaction decision tree showing how Nitrosation and Phosgene routes lead to high-energy energetic materials, while Carbonyl Transfer agents lead to stable Carbazides.

Part 3: Validated Experimental Protocol

Method: Safe Synthesis of 1,5-Diphenylcarbazide (CDI Route) This protocol avoids the use of phosgene and prevents azide formation.

Reagents & Setup
  • Reagents: Phenylhydrazine (2.2 equiv), 1,1'-Carbonyldiimidazole (CDI) (1.0 equiv), Tetrahydrofuran (THF, Anhydrous).

  • Equipment: 3-neck round bottom flask, Nitrogen inlet, Teflon-coated stir bar (No metal!), Ice bath.

Step-by-Step Methodology
  • System Inertion: Purge the reaction vessel with Nitrogen for 15 minutes. Hydrazines oxidize in air to form unstable peroxides or diazenes.

  • CDI Activation: Dissolve CDI in anhydrous THF. Cool to 0°C.

  • Controlled Addition: Add Phenylhydrazine dropwise over 30 minutes.

    • Why? The reaction is exothermic.[1] Rapid addition can cause THF to boil, potentially aerosolizing toxic hydrazine derivatives.

  • Evolution Check: Monitor

    
     evolution. Ensure the vent line is open to a bubbler to prevent pressure buildup.
    
  • Reflux: Once addition is complete, warm to room temperature and reflux for 2 hours to ensure complete conversion of the intermediate imidazolide.

  • Quenching: Cool to room temperature. Pour mixture into ice water. The Carbazide will precipitate.

  • Filtration: Filter using a ceramic Buchner funnel .

    • Critical Safety: Do not use metal spatulas to scrape the filter paper. Use a polyethylene or Teflon spatula.

Waste Disposal
  • Quench: Unreacted hydrazines must be quenched with dilute hypochlorite (Bleach) slowly in an ice bath.

  • Warning: Hypochlorite reaction with hydrazine is highly exothermic and releases Nitrogen gas. Do not seal the container.

References

  • Bretherick's Handbook of Reactive Chemical Hazards . Urben, P. G. (2017). "Azides and Carbamoyl Azides."[2] Elsevier.

  • Organic Syntheses . Smith, P. A. S. (1956). "The Curtius Reaction and Azide Hazards." Org. Synth. Coll. Vol. 4.

  • Journal of Chemical Health and Safety . Klapötke, T. M.[2] (2011).[2][3] "New Nitrogen-Rich High Explosives."

  • Sigma-Aldrich Technical Bulletins . "Handling of Hydrazine and Derivatives."

Sources

Optimization

Technical Support Center: 4-Methoxybenzyloxycarbonyl Azide (Moz-N3)

CAS: 25474-85-5 | Abbreviation: Moz-N3 / pMZ-N3 Emergency Quick Reference ParameterCritical Specification Physical State Off-white solid or colorless needles (Melting Point: 30–32 °C). Note: May liquefy at warm room temp...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 25474-85-5 | Abbreviation: Moz-N3 / pMZ-N3

Emergency Quick Reference
ParameterCritical Specification
Physical State Off-white solid or colorless needles (Melting Point: 30–32 °C). Note: May liquefy at warm room temperatures.
Storage Temp +2°C to +8°C (Refrigerate). Do not freeze unless specified by CoA to avoid phase separation/condensation issues.
Major Hazard Explosion Risk (Heat/Shock) & Toxic Gas Generation (Releases Hydrazoic Acid

upon reaction).
Incompatibility Strong acids (generates

), heavy metals (forms explosive metal azides), strong reducers, oxidizers.
Firefighting Do NOT use water jet. Use dry chemical or carbon dioxide. Azides react with copper/lead plumbing; do not flush down drains.
Module 1: Critical Safety Profile

The "Hidden" Hazard: Hydrazoic Acid (


) 
While researchers often focus on the explosive potential of the azide moiety, the immediate physiological danger during Moz-N3 usage is the generation of hydrazoic acid.
  • Mechanism of Hazard: When Moz-N3 reacts with a nucleophile (amine) to install the Moz protecting group, the leaving group is the azide anion (

    
    ). In the presence of any proton source (even slightly acidic workups or moisture), this forms 
    
    
    
    .
  • Physiological Effect:

    
     is a potent vasodilator and neurotoxin, similar to cyanide.
    
  • Symptom Watch: The "Azide Headache" (rapid onset, throbbing) is often the first sign of exposure. If this occurs, evacuate the area immediately.

Thermodynamic Stability & The "Rule of Six" Moz-N3 (


) is relatively stable compared to smaller organic azides, but it is not benign.
  • Carbon/Nitrogen Ratio:

    
    .[1][2][3] Ratio = 3.
    
  • Rule of Six Analysis:

    
    .
    
    • Calculation:

      
      .[2]
      
    • Verdict: Moz-N3 passes the Rule of Six, indicating it can be isolated and stored. However, decomposition onset occurs at ~126°C [1].[2] Heating above 50°C is strongly discouraged.

Module 2: Storage & Stability Protocol

1. Temperature Control

  • Requirement: Store at 2–8°C.

  • Reasoning: Moz-N3 has a low melting point (30–32°C).[4] Storing it at room temperature in summer months can lead to melting. Repeated melt/freeze cycles promote crystal lattice defects, increasing sensitivity to shock.

  • Visual Check: If the reagent appears as a fused "plug" rather than free-flowing crystals/needles, it has likely melted and re-solidified. Handle with extreme caution; do not scrape the solid.

2. Light & Atmosphere

  • Requirement: Amber vials, under Argon/Nitrogen.

  • Reasoning: Azides are photolabile. UV exposure can trigger nitrogen release (

    
    ), leading to pressure buildup in sealed vials and the formation of reactive nitrenes.
    

3. Solvent Incompatibility

  • NEVER use halogenated solvents (DCM, Chloroform) if there is a risk of forming diazidomethane (highly explosive) via reaction with trace free azide, although this is more common with sodium azide.

  • Preferred Solvents: THF, Dioxane, Toluene.

Module 3: Troubleshooting & Usage Guide
Workflow Visualization: Safe Reaction Setup

MozN3_Workflow Start Start: Moz-Protection of Amine CheckState Check Moz-N3 Physical State Start->CheckState Solid Solid (Crystals) CheckState->Solid Liquid Liquid/Melted CheckState->Liquid Weigh Weigh using PLASTIC/TEFLON spatula Solid->Weigh Cool Cool to 4°C to re-solidify OR handle as liquid by volume Liquid->Cool Reaction Reaction: Amine + Moz-N3 (Solvent: Dioxane/THF/Water) Weigh->Reaction Cool->Reaction pH_Control CRITICAL: Maintain pH > 9 (Traps HN3 as N3- salt) Reaction->pH_Control Quench Quench Excess Azide pH_Control->Quench Workup Acidic Workup (Careful!) Quench->Workup Vent Ventilate: HN3 Gas Release Risk Workup->Vent

Caption: Decision logic for handling Moz-N3 based on physical state and critical pH control points to mitigate hydrazoic acid release.

Frequently Asked Questions (Troubleshooting)

Q1: The reagent arrived as a liquid/slush. Is it degraded?

  • Diagnosis: Likely not.[5] The melting point is ~30°C. If shipped without cold packs in summer, it will melt.

  • Action: Check the color. If it is pale yellow/colorless, it is likely fine. If dark brown/black, decomposition has occurred. Place in a refrigerator (4°C) overnight to re-crystallize.

  • Warning: Do not attempt to pipette the warm liquid unless you have calibrated the density. It is safer to weigh the solid.

Q2: I see low yields when protecting amino acids. Why?

  • Cause: Hydrolysis of the reagent.[6] Moz-N3 can hydrolyze to 4-methoxybenzyl alcohol and hydrazoic acid in aqueous basic conditions if the amine is not nucleophilic enough or if the reagent is old.

  • Solution:

    • Use a slight excess (1.1 – 1.2 eq) of Moz-N3.

    • Ensure the organic co-solvent (THF/Dioxane) is miscible and sufficient to solubilize the Moz-N3.

    • Monitor pH: The reaction releases acid. Maintain pH 8.5–9.5 using TEA or

      
      .
      

Q3: How do I remove the Moz group later?

  • Method: Acidolysis.

  • Protocol: Trifluoroacetic acid (TFA) at 0°C or dilute HCl in organic solvent. The Moz group is more acid-labile than the Cbz (Z) group but more stable than Boc, offering orthogonal protection [2].

  • Scavengers: The cleavage generates the 4-methoxybenzyl carbocation, which can alkylate sensitive residues (Trp, Met). Always use scavengers (e.g., thioanisole, water).

Q4: Can I concentrate the reaction mixture on a Rotavap?

  • RESTRICTION: Never concentrate the reaction mixture to dryness if unreacted Moz-N3 is present.

  • Procedure:

    • Quench first (see Module 4).

    • Perform an aqueous extraction to remove azide salts.

    • When concentrating the product, keep the water bath < 40°C. Ensure the hood sash is down.

Module 4: Disposal & Decontamination

Quenching Excess Moz-N3 Never dispose of active azide reagents directly into waste containers.

  • Chemical Quench Method (Phosphine):

    • Add Triphenylphosphine (

      
      ) and water. This reduces the azide to the amine (Staudinger reduction) and nitrogen gas.
      
    • Observation: Evolution of

      
       bubbles.
      
  • Chemical Quench Method (Acidolysis - Controlled):

    • Only for small traces. Treat with dilute acid in a well-ventilated hood to decompose to

      
       (must be scrubbed) and alcohol. Not recommended for bulk disposal. [5]
      

Decontaminating Spills

  • Do NOT use metal spatulas (risk of friction ignition).[7] Use plastic/Teflon.

  • Soak: Cover the spill with a towel soaked in 10% sodium nitrite (

    
    ) and dilute sulfuric acid (creates nitrous acid, decomposing the azide). Warning: Toxic fumes; wear respirator/use hood.
    
References
  • Safety Data Sheet: 4-Methoxybenzyloxycarbonyl azide . Santa Cruz Biotechnology. (Accessed 2024). Link

  • Protecting Groups: Z, Moz, and Boc . ResearchGate / Organic Chemistry Portal. (General reference for Moz orthogonality). Link

  • Safe Handling of Azides . University of Pittsburgh, Department of Environmental Health & Safety. (Standard operating procedures for organic azides). Link

  • Curtius Rearrangement Mechanism . Wikipedia / Organic Chemistry Portal. (Reference for thermal decomposition risks). Link

Sources

Troubleshooting

Technical Support Center: 4-Methoxybenzyloxycarbonyl Azide (Moz-N3) Optimization Guide

Doc ID: TS-MOZ-042 | Version: 2.1 | Last Updated: 2024-05-15 Audience: Process Chemists, Medicinal Chemists, Peptide Scientists Status: [APPROVED] Executive Summary & Reagent Profile[1] 4-Methoxybenzyloxycarbonyl azide (...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-MOZ-042 | Version: 2.1 | Last Updated: 2024-05-15 Audience: Process Chemists, Medicinal Chemists, Peptide Scientists Status: [APPROVED]

Executive Summary & Reagent Profile[1]

4-Methoxybenzyloxycarbonyl azide (Moz-N3) is a specialized reagent used to introduce the acid-labile Moz (p-methoxybenzyloxycarbonyl) protecting group onto amines. While less reactive than its chloroformate counterpart (Moz-Cl), it is preferred for sensitive substrates where high acidity (HCl generation) or high electrophilicity must be avoided.

However, users frequently report inconsistent yields (40–65%) due to three specific failure modes: thermal instability , pH-dependent hydrolysis , and incomplete nucleophilic attack . This guide provides the optimized parameters to stabilize yields at >85%.

Key Chemical Properties
PropertySpecificationImpact on Protocol
Structure

Lipophilic tail aids organic solubility; Azide head is the leaving group.
Stability Thermally sensitive >50°CCRITICAL: Risk of Curtius rearrangement to isocyanate.
Reactivity Moderate ElectrophileSlower than Moz-Cl; requires catalytic activation or optimized pH.
Byproduct Hydrazoic Acid (

)
SAFETY: Must be trapped as azide salt (

).

Safety Directive: The Hazard

WARNING: The reaction of Moz-N3 with an amine releases hydrazoic acid (


).


  • The Trap: If the reaction mixture becomes acidic (pH < 4.6),

    
     becomes volatile, toxic, and explosive.
    
  • The Fix: You must maintain a basic pH (pH 8.5–9.5) throughout the reaction and quench to keep the azide in its ionic form (

    
    ), which stays in the aqueous layer during extraction.
    

Optimized Experimental Protocol

Standardized for 1.0 mmol scale. Scale linearly.

Phase 1: Preparation
  • Solvent System: Use THF:Water (2:1) or Dioxane:Water (1:1) . Pure organic solvents often lead to salt precipitation and stalled reactions.

  • Base Selection: Use Triethylamine (TEA) (1.5 equiv) or Diisopropylethylamine (DIPEA) .

    • Why? Inorganic bases (NaOH) can be too harsh, causing hydrolysis of the Moz-N3 ester bond before it reacts with the amine.

Phase 2: The Reaction (Step-by-Step)
  • Dissolve Amine Substrate (1.0 equiv) in THF/Water.

  • Add Base (1.5 equiv) and cool to 0°C .

  • Add Moz-N3 (1.1 – 1.2 equiv) dropwise.

    • Note: Do not add all at once. An exotherm can trigger reagent decomposition.

  • Allow to warm to Room Temperature (20–25°C) .

  • Monitor: Stir for 4–12 hours. Monitor via TLC (stain with Ninhydrin for amine disappearance, UV for Moz product).

Phase 3: Workup (Yield Critical Step)
  • Quench: Add saturated NaHCO3 (not water alone). This ensures pH > 8, keeping

    
     as sodium azide.
    
  • Extraction: Extract with Ethyl Acetate .

  • Wash: Wash organic layer with 5% Citric Acid (briefly, to remove unreacted amine) followed immediately by Brine .

    • Caution: Do not use strong HCl washes; the Moz group is acid-labile (cleaves at pH < 1).

Visual Workflows

A. Reaction Pathway & Logic

This diagram illustrates the critical decision points where yield is lost.

MozReaction cluster_safety Safety Critical Start Start: Amine Substrate Mix Dissolve in THF/H2O Add Base (pH 9) Start->Mix AddReagent Add Moz-N3 (0°C, Dropwise) Mix->AddReagent Reaction Reaction Progress (RT, 4-12h) AddReagent->Reaction Check TLC Check Reaction->Check HN3 Byproduct: HN3 Reaction->HN3 Hydrolysis FAIL: Reagent Hydrolysis (pH > 11) Check->Hydrolysis Low Yield No SM left Curtius FAIL: Isocyanate Formation (Temp > 50°C) Check->Curtius Unknown Byproduct Success Product: Moz-Amine Check->Success Conversion >90% Trap Quench NaHCO3 (Form NaN3) HN3->Trap Keep Basic

Caption: Figure 1. Reaction logic flow highlighting critical failure modes (Red) vs. correct processing path (Green).

Troubleshooting & FAQs

Q1: My yield is stuck at 50%, and I see the starting amine is consumed. Where did it go?

Diagnosis: You likely suffered from Reagent Hydrolysis . Explanation: If your pH was too high (>11) or you used a strong inorganic base (NaOH) in high concentration, the hydroxide ion attacked the carbonyl of the Moz-N3 faster than your amine did. Solution: Switch to Triethylamine (TEA) or DIPEA in a buffered system. Ensure the Moz-N3 is added slowly to the amine/base mixture, not the other way around.

Q2: The reaction mixture turned yellow/brown and I see multiple spots on TLC.

Diagnosis: Thermal Decomposition or Curtius Rearrangement . Explanation: Moz-N3 is an azidoformate. At elevated temperatures (>40°C), it can release


 and rearrange to an isocyanate (

). This isocyanate then reacts non-selectively with any nucleophile (water, amine, solvent) to form ureas and other mess. Solution: Keep the reaction at 0°C during addition and never exceed 25°C . Store the neat reagent at 2–8°C.
Q3: During workup, my product disappears or degrades.

Diagnosis: Acidic Cleavage . Explanation: The Moz group is designed to be acid-labile (more so than Cbz). If you wash with 1N HCl or keep the product in an acidic organic layer (e.g., unquenched


 or acidic silica gel) for too long, you will cleave the group you just put on.
Solution:  Use 5% Citric Acid  or 0.5M KHSO4  for the acidic wash (if necessary to remove base), but perform it quickly and cold. Neutralize immediately with brine/NaHCO3.
Q4: Can I use Moz-Cl (Chloride) instead to improve yield?

Answer: Yes, but with caveats. Comparison:

  • Moz-Cl: Highly reactive, cheaper. Generates HCl (requires 2+ equiv base). Risk: Can react with other nucleophiles (OH, SH) on your substrate due to high reactivity.

  • Moz-N3: Milder, more selective for amines over alcohols. Benefit: Better for complex substrates with competing nucleophiles.

References

  • Protective Groups in Organic Synthesis (Greene & Wuts). The definitive guide on Moz stability and cleavage conditions.

  • Synthesis of 4-Methoxybenzyloxycarbonyl Azide . Detailed preparation and physical properties.[1]

    • (Note: Contextual reference for azide synthesis conditions).

  • Safety Data Sheet: 4-Methoxybenzyloxycarbonyl azide. Hazards and Handling.

  • Catalytic C-N Bond Cleavage of Sulfonamides. Discusses the stability of PMB/Moz groups and cleavage mechanisms.

Sources

Optimization

Troubleshooting low yield in Moz-protection of amines

Topic: Troubleshooting Low Yield in 4-Methoxybenzyloxycarbonyl (Moz) Protection of Amines Ticket ID: MOZ-PROT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Diagnostic Overview Welcome to the Moz-P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 4-Methoxybenzyloxycarbonyl (Moz) Protection of Amines Ticket ID: MOZ-PROT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Overview

Welcome to the Moz-Protection Support Hub. The Moz (4-Methoxybenzyloxycarbonyl) group is a powerful tool in organic synthesis, offering orthogonality to Cbz (hydrogenolysis-resistant) and Boc (cleavable via oxidation with DDQ). However, its enhanced acid lability compared to Cbz often leads to "silent" yield losses where the product degrades during workup.

Use the diagnostic tree below to identify the root cause of your low yield.

Moz_Troubleshooting Start ISSUE: Low Yield in Moz Protection ReagentCheck Diagnostic 1: Is Moz-Cl reagent fresh? Start->ReagentCheck ReagentSol SOL 1: Moz-Cl hydrolyzes rapidly. Switch to Moz-ONSu or distill Moz-Cl. ReagentCheck->ReagentSol No / Unsure pHCheck Diagnostic 2: Is Reaction pH maintained at 8.5-9.5? ReagentCheck->pHCheck Yes, confirmed by NMR pHSol SOL 2: Moz-Cl requires Schotten-Baumann conditions. Use Na2CO3/Dioxane system. pHCheck->pHSol No (pH < 8 or > 11) WorkupCheck Diagnostic 3: Did you use Acidic Workup or Standard Silica? pHCheck->WorkupCheck Yes WorkupSol SOL 3: CRITICAL FAILURE POINT. Moz is acid-labile (TFA sensitive). Avoid HCl washes. Neutralize Silica. WorkupCheck->WorkupSol Yes (Used HCl/Silica) Success Yield Optimized WorkupCheck->Success No (Used Neutral Workup)

Figure 1: Diagnostic flowchart for isolating failure points in Moz-protection chemistry.

Critical Failure Points & Solutions

Failure Point A: Reagent Instability (The "Silent" Killer)

The Issue: 4-Methoxybenzyl chloroformate (Moz-Cl) is significantly less stable than Benzyl chloroformate (Cbz-Cl). The electron-donating methoxy group destabilizes the carbonyl chloride, making it highly susceptible to hydrolysis by atmospheric moisture. Symptoms:

  • Evolution of gas (

    
    ) upon opening the bottle.
    
  • Formation of white precipitate (4-methoxybenzyl alcohol) in the reagent bottle.

  • TLC shows unreacted amine despite "excess" reagent.

Solution Protocol:

  • Assess Purity: Run a quick

    
     NMR of your Moz-Cl in 
    
    
    
    . Look for the methyl ether peak. If you see significant alcohol signals (hydrolysis product), discard or distill.
  • The "Gold Standard" Alternative: Switch to Moz-ONSu (N-(4-Methoxybenzyloxycarbonyloxy)succinimide). It is a crystalline solid, stable at room temperature, and does not hydrolyze readily.

Failure Point B: Reaction pH Control

The Issue: The reaction competes between amine acylation and Moz-Cl hydrolysis.

  • pH < 8: The amine is protonated (

    
    ) and nucleophilicity is killed. Reaction stalls.
    
  • pH > 11: Hydrolysis of Moz-Cl accelerates exponentially. Reagent is consumed by solvent (water/hydroxide) before it reacts with the amine.

Optimized Protocol (Schotten-Baumann):

  • Solvent: THF/Water (1:1) or Dioxane/Water (1:1).

  • Base: Use

    
     or 
    
    
    
    (2.0 - 3.0 equiv). Avoid
    
    
    unless using a pH-stat to maintain pH 9.
  • Temperature:

    
     to Room Temperature. Never heat Moz-Cl reactions.
    
Failure Point C: Acid Lability During Workup (Most Common Error)

The Issue: Researchers often treat Moz like Cbz. This is fatal. Moz is acid-labile (cleaved by TFA).

  • Standard Mistake 1: Washing the organic layer with 1M HCl to remove unreacted amine. Result: You cleave your product.

  • Standard Mistake 2: Purifying on standard silica gel. Silica is slightly acidic (pH 5-6). Result: Product degrades on the column.

Corrective Action:

  • Quench: Use saturated

    
     or dilute citric acid (pH ~4-5), NOT strong mineral acids.
    
  • Purification: Pre-treat your silica gel column with 1% Triethylamine (

    
    ) in hexanes before loading your sample. This neutralizes the silica.
    

Comparative Data: Reagent Selection

FeatureMoz-Cl (Chloroformate)Moz-ONSu (Succinimide)
Physical State Liquid (often degrades)Crystalline Solid
Stability Poor (Hydrolyzes in air)High (Shelf-stable)
Reactivity High (Fast reaction)Moderate (Requires overnight)
Side Reactions Di-protection possibleClean mono-protection
Best For Simple, non-precious aminesComplex, late-stage intermediates

Step-by-Step Optimized Protocol (Moz-ONSu Method)

Use this protocol for high-value substrates to guarantee yield.

  • Dissolution: Dissolve the amine (1.0 mmol) in Dioxane:Water (1:1 v/v, 5 mL) .

  • Basification: Add

    
      (1.5 mmol) or 
    
    
    
    (2.0 mmol).
  • Addition: Add Moz-ONSu (1.1 mmol) in one portion.

    • Note: If using Moz-Cl, add dropwise at

      
      .
      
  • Monitoring: Stir at ambient temperature. Monitor by TLC.

    • Tip: If the amine spot persists, add 0.1 equiv more reagent.

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Wash with Water (x2) and Brine (x1).

    • DO NOT wash with HCl.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography on silica gel buffered with 1%

    
     .
    

Frequently Asked Questions (FAQ)

Q: Can I remove Moz with hydrogenation like Cbz? A: Yes, Moz is cleavable by catalytic hydrogenation (


). However, its primary advantage is orthogonality: it can be removed by acid  (TFA, similar to Boc but slightly more labile) or oxidation  (DDQ), which leaves Cbz and Boc intact.

Q: My product turns pink/red on the silica column. What is happening? A: This is the "Moz Red" indicator of death. The pink color indicates the formation of the 4-methoxybenzyl carbocation, meaning your product is decomposing due to the acidity of the silica. Stop the column immediately and flush with a solvent containing 5%


.

Q: Why use Moz instead of Boc? A: Moz is cleavable with DDQ (oxidative conditions). If your molecule contains an acid-sensitive group (like an acetal) that would not survive Boc removal (TFA), Moz is the superior choice.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1][2] Wiley-Interscience.[2]

  • Weygand, F., & Hunger, K. (1962). Chem. Ber., 95, 1.
  • Paquette, L. A. (Ed.). (1995).[3] Encyclopedia of Reagents for Organic Synthesis. Wiley.[2] (Details on Moz-ONSu preparation and stability).

Sources

Troubleshooting

Technical Support Center: 4-Methoxybenzyloxycarbonyl Azide (Moz-N3)

Status: Operational | Ticket ID: MOZ-N3-COMPAT | Tier: L3 (Senior Scientific Support) Executive Summary 4-Methoxybenzyloxycarbonyl azide (Moz-N3) is a specialized reagent used to introduce the p-methoxybenzyloxycarbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: MOZ-N3-COMPAT | Tier: L3 (Senior Scientific Support)

Executive Summary

4-Methoxybenzyloxycarbonyl azide (Moz-N3) is a specialized reagent used to introduce the p-methoxybenzyloxycarbonyl (Moz or PMZ) protecting group onto amines. While it offers unique orthogonality (acid-labile but more stable than Boc; oxidatively cleavable), it possesses the dual reactivity of an acyl azide and a benzyl ether .

This guide addresses critical incompatibilities. Users frequently encounter failure modes due to the reagent's susceptibility to Curtius rearrangement (thermal instability) and Staudinger reduction (phosphine sensitivity) .

Part 1: Critical Safety & Stability Matrix

CRITICAL ALERT: Explosion & Decomposition Hazards

Like all low-molecular-weight organic azides, Moz-N3 is potentially shock-sensitive and thermally unstable.

  • Thermal Limit: Do NOT heat reaction mixtures above 50°C . Acyl azides undergo Curtius rearrangement to isocyanates with the release of nitrogen gas (

    
    ), causing pressure buildup and explosion risk.
    
  • Metal Incompatibility: Avoid contact with heavy metals (Pb, Cu, Hg) and their salts. These form metal azides, which are highly explosive. Use glass or Teflon-coated spatulas; avoid metal spatulas.

Reagent Incompatibility Table
Reagent ClassSpecific Incompatible ReagentsMechanism of FailureConsequence
Phosphines Triphenylphosphine (

), TCEP, Tributylphosphine
Staudinger Reduction Converts Azide (

)

Amine (

) or Iminophosphorane.[1][2] Destroys reagent.
Strong Acids TFA, HCl (anhydrous),

Acidolysis Premature cleavage of the Moz group (formation of p-methoxybenzyl cation).
Oxidants DDQ, CAN (Ceric Ammonium Nitrate)Oxidative Cleavage Premature removal of the Moz group (oxidizes the benzylic ether).
Reducing Agents

/Pd-C,

,

Hydrogenolysis / Reduction Cleaves the Moz group or reduces the azide functionality.
Nucleophiles Strong Hydroxides (NaOH), AlkoxidesHydrolysis Hydrolysis of the acyl azide to the carbamate or carbonate byproducts.

Part 2: Deep Dive Troubleshooting (Q&A)

Topic 1: Thermal Instability & The Curtius Rearrangement

User Question: I attempted to speed up the Moz protection reaction by heating it to reflux in THF (66°C). The reaction turned black, gas evolved, and I isolated a urea byproduct instead of my carbamate. What happened?

Technical Diagnosis: You triggered a Curtius Rearrangement .[3] Acyl azides are not standard alkyl azides; they are thermally labile.

  • Mechanism: Upon heating (>50-60°C), the acyl azide loses a molecule of

    
    .
    
  • Rearrangement: The carbon-nitrogen bond migrates, converting the acyl nitrene intermediate into an Isocyanate (

    
    ).[4]
    
  • Side Reaction: This isocyanate is highly electrophilic. It reacts with any available amine (your substrate) to form a Urea , or with moisture to form an amine.

Corrective Protocol:

  • Strict Temperature Control: Maintain reactions at 0°C to 25°C .

  • Catalysis: If the reaction is sluggish, do not heat. Instead, use a mild base catalyst (e.g., Triethylamine or Diisopropylethylamine) to activate the nucleophile (amine), not the electrophile.

Topic 2: Phosphine Contamination (Staudinger Reduction)

User Question: I used a "one-pot" procedure where I tried to reduce a different functional group with TCEP while simultaneously protecting an amine with Moz-N3. The Moz-N3 disappeared, but no protection occurred.

Technical Diagnosis: Phosphines are chemically incompatible with azides due to the Staudinger Reaction .

  • Mechanism: The phosphorus atom is a "soft" nucleophile that attacks the terminal nitrogen of the azide.[1]

  • Intermediate: This forms a phosphazide, which rapidly loses

    
     to form an iminophosphorane (
    
    
    
    ).
  • Result: Upon aqueous workup, this hydrolyzes to a primary amine.[4] You effectively reduced your protecting reagent into a useless byproduct (

    
     or similar amine derivative).
    

Corrective Protocol:

  • Sequential Workflow: Perform reduction steps before introducing Moz-N3.

  • Purification: Ensure all traces of phosphine reagents are removed (via extraction or silica plug) before adding Moz-N3.

Topic 3: Premature Cleavage (Acid/Oxidant Sensitivity)

User Question: I am trying to protect an amino acid using Moz-N3 in a solution containing 10% TFA to solubilize the peptide. The yield is near zero.

Technical Diagnosis: The Moz group is designed to be acid-labile . While it is more stable than Boc to dilute acid, it is significantly more labile than Cbz.

  • The Chemistry: The p-methoxy substituent on the benzene ring stabilizes the benzylic cation. In the presence of TFA, the C-O bond cleaves readily, releasing the protecting group immediately after (or even before) it attaches.

Corrective Protocol:

  • Buffer pH: Neutralize the peptide solution with a tertiary amine (DIPEA) to pH 8–9 before adding Moz-N3.

  • Solvent Switch: Use polar aprotic solvents (DMF, DMSO) for solubility instead of acid.

Part 3: Visualized Mechanisms & Workflows

Diagram 1: The "Decision Tree" of Incompatibility

This diagram maps the reaction pathways. The Green path is the desired protection. Red paths represent failure modes caused by incompatible reagents.

Moz_Compatibility MozN3 Moz-N3 Reagent (4-MeO-C6H4-CH2-O-CO-N3) MozAmine Moz-Protected Amine (Desired Product) MozN3->MozAmine + Amine (0-25°C, pH 8) Isocyanate Isocyanate (Curtius Rearrangement) MozN3->Isocyanate Thermal Decay (-N2) Phosphazide Iminophosphorane (Staudinger) MozN3->Phosphazide Nucleophilic Attack Cleaved Decomposed Reagent (Benzyl Cation) MozN3->Cleaved Acidolysis Amine Target Amine (R-NH2) Heat Heat (>50°C) Phosphine Phosphines (PPh3, TCEP) Acid Strong Acid (TFA, HCl) Urea Urea Byproduct (Impurity) Isocyanate->Urea + Amine Phosphazide->Cleaved Hydrolysis

Caption: Reaction pathways for Moz-N3. Green indicates the successful protection pathway. Red indicates failure modes triggered by incompatible conditions (Heat, Phosphines, Acids).

Diagram 2: Moz Cleavage Mechanisms (Why it fails with Acids/Oxidants)

Understanding why the reagent is incompatible with acids and oxidants helps in designing orthogonal protection strategies.[5]

Moz_Cleavage MozGroup Moz-Protected Substrate (R-NH-CO-O-CH2-Ph-OMe) PathA Protonation of Ether Oxygen MozGroup->PathA + TFA PathB Single Electron Transfer (SET) MozGroup->PathB + DDQ TFA Reagent: TFA (Acid) DDQ Reagent: DDQ (Oxidant) Cation Stable p-Methoxybenzyl Cation (Resonance Stabilized) PathA->Cation C-O Bond Scission PathB->Cation Oxidative Scission Result Deprotected Amine (R-NH2) Cation->Result Hydrolysis/Workup

Caption: Mechanism of Moz lability. The methoxy group stabilizes the carbocation, making the group highly sensitive to both Acid (TFA) and Oxidants (DDQ), rendering these reagents incompatible during the protection phase.

Part 4: Validated Experimental Protocols

Protocol A: Standard Moz Protection (Safe Method)

Use this protocol to avoid side reactions.

  • Preparation: Dissolve the amine substrate (1.0 equiv) in a 1:1 mixture of Dioxane:Water or THF:Water .

  • Base Addition: Add Triethylamine (

    
    )  or Sodium Bicarbonate (
    
    
    
    ) (1.5–2.0 equiv) to maintain pH > 8.
  • Reagent Addition: Add Moz-N3 (1.1 equiv) slowly as a solution in Dioxane/THF at 0°C .

  • Reaction: Allow to warm to Room Temperature (20–25°C) . Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. Do NOT heat to drive conversion.

  • Workup: Evaporate organic solvent (rotary evaporator bath < 35°C). Acidify aqueous layer carefully to pH 3 with 5% citric acid (avoid strong mineral acids). Extract with Ethyl Acetate.

Protocol B: Emergency Quenching (Disposal)

If you have excess Moz-N3, do not dispose of it directly into organic waste due to explosion risk.

  • Dilution: Dilute the waste stream with solvent (Ethanol or Water).

  • Chemical Quench: Add 1M NaOH (Hydrolysis) or a Phosphine solution (controlled Staudinger reduction) slowly in a fume hood.

    • Note: Phosphine quenching generates

      
       gas. Ensure venting.
      
  • Disposal: Once LCMS confirms the absence of the azide peak, dispose of as standard organic waste.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source for Moz stability and cleavage conditions).

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. (Comprehensive review on azide safety and reactivity).

  • Scriven, E. F., & Turnbull, K. (1988). Azides: Their preparation and synthetic uses.[1][6] Chemical Reviews, 88(2), 297–368. (Mechanisms of Curtius rearrangement and Staudinger reduction).

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Detailed comparison of Cbz vs. Moz stability).

Sources

Reference Data & Comparative Studies

Validation

4-Methoxybenzyloxycarbonyl azide vs Boc protecting group

This guide provides an in-depth technical comparison between the 4-Methoxybenzyloxycarbonyl (Moz) and tert-Butyloxycarbonyl (Boc) protecting groups, designed for researchers requiring precise control over amine protectio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the 4-Methoxybenzyloxycarbonyl (Moz) and tert-Butyloxycarbonyl (Boc) protecting groups, designed for researchers requiring precise control over amine protection strategies.

Content Type: Application Note & Protocol Guide Focus: Orthogonality, Acid-Lability Tuning, and Installation Methodologies

Executive Summary

While both Moz (also known as PMZ) and Boc are acid-labile carbamate protecting groups, they occupy distinct niches in synthetic strategy due to their differential acid sensitivity and orthogonal cleavage mechanisms .

  • Boc (tert-Butyloxycarbonyl): The industry standard for acid-labile protection. It requires moderate-to-strong acid (20–50% TFA) for removal and is stable to hydrogenolysis.

  • Moz (4-Methoxybenzyloxycarbonyl): A "super-acid-labile" variant of the Cbz group. It is cleaved by dilute acid (1–5% TFA) or hydrogenolysis .

Key Strategic Advantage: The Moz group allows for a "Graded Acidolysis" strategy. It can be removed under mild acidic conditions that leave a Boc group intact, or removed via hydrogenolysis (orthogonal to Boc).

Mechanistic Comparison
1.1 Acid Lability Hierarchy

The primary distinction lies in the stability of the carbocation intermediate generated during acidolysis.

  • Moz (p-Methoxybenzyl Cation): The methoxy group at the para position donates electron density (

    
     effect) into the benzene ring, significantly stabilizing the benzylic carbocation intermediate. This lowers the activation energy for cleavage, allowing it to occur with much weaker acid concentrations (e.g., 5% TFA).
    
  • Boc (tert-Butyl Cation): Relies on the inductive stabilization (

    
     effect) of three methyl groups. While stable, it requires higher acid concentrations (e.g., 50% TFA) to drive the equilibrium toward cleavage.
    
1.2 Orthogonality Matrix
Cleavage ConditionMoz (4-Methoxybenzyloxycarbonyl)Boc (tert-Butyloxycarbonyl)Strategic Implication
5% TFA / DCM Cleaved (Fast)Stable Allows selective Moz removal in presence of Boc.
50% TFA / DCM Cleaved Cleaved Global deprotection.[1]
H₂ / Pd-C Cleaved Stable True orthogonality (Moz removed, Boc intact).
Base (Piperidine) Stable Stable Orthogonal to Fmoc.
Reagent Profile: Moz-N3 vs. Boc₂O

The installation of these groups uses fundamentally different reagents with distinct handling requirements.

2.1 Boc Installation (Boc₂O)[1][2]
  • Reagent: Di-tert-butyl dicarbonate (Boc₂O).[1][2][3][4]

  • Byproducts:

    
     and tert-Butanol (inert).
    
  • Safety: Low hazard. No special containment required.

2.2 Moz Installation (Moz-N₃)
  • Reagent: 4-Methoxybenzyloxycarbonyl azide (Moz-N₃).

  • Why Azide? Moz-Cl (chloroformate) is thermally unstable and degrades rapidly. The azide (Moz-N₃) is a crystalline solid with better shelf stability.

  • Reaction Byproduct: Hydrazoic Acid (

    
    ). 
    
    • Critical Safety Note: The reaction releases

      
      , which is highly toxic and volatile. Reactions must be kept basic to trap 
      
      
      
      as the azide ion (
      
      
      ) or performed in a fume hood with adequate ventilation.
  • Atom Economy: Lower than Boc₂O due to the azide leaving group.

Experimental Protocols
3.1 Installation of Moz Group using Moz-N₃

Objective: Protect a primary amine (


) as 

.

Reagents:

  • Amine substrate (1.0 equiv)

  • Moz-N₃ (1.1 equiv) [Commercially available or synthesized from Moz-hydrazide]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Dioxane/Water (1:1) or THF/Water[4]

Protocol:

  • Dissolution: Dissolve the amine substrate in Dioxane/Water (1:1 v/v).

  • Basification: Add TEA (2.0 equiv). Ensure pH is >9 to neutralize the generated

    
    .
    
  • Addition: Add Moz-N₃ (1.1 equiv) dropwise as a solution in Dioxane.

  • Reaction: Stir at ambient temperature for 12–24 hours.

    • Monitoring: TLC (Visualize with UV; Moz absorbs strongly at 254 nm).

  • Workup (Critical):

    • Dilute with Ethyl Acetate.

    • Wash with saturated

      
        (to keep residual azide in aqueous phase).
      
    • Wash with water and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization or Silica Gel Chromatography.

3.2 Selective Deprotection of Moz (in presence of Boc)

Method A: Acidolytic Selectivity (Graded Acidolysis)

  • Reagents: 5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Scavenger: Anisole (5% v/v) recommended to quench the reactive p-methoxybenzyl cation and prevent re-alkylation of sensitive residues (e.g., Trp, Met).

  • Protocol:

    • Dissolve the dual-protected substrate (

      
      ) in DCM.
      
    • Add TFA to a final concentration of 5% v/v containing 5% Anisole.

    • Stir for 15–30 minutes at 0°C.

    • Quench immediately with saturated aqueous

      
      .
      
    • Extract with DCM. The Boc group will remain >95% intact.

Method B: Hydrogenolytic Orthogonality (Preferred)

  • Reagents:

    
     gas (1 atm), 10% Pd/C catalyst, Methanol.
    
  • Protocol:

    • Dissolve substrate in MeOH.

    • Add 10% Pd/C (10 wt% loading).

    • Sparge with Hydrogen gas for 1–2 hours.

    • Filter through Celite.

    • Result: Moz is quantitatively removed; Boc is completely stable.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting between Moz and Boc, and how to utilize them in a multi-step synthesis.

ProtectingGroupStrategy Start Select Amine Protection IsAcidSensitive Is substrate sensitive to strong acid (50% TFA)? Start->IsAcidSensitive SelectBoc Select Boc Group (Standard) IsAcidSensitive->SelectBoc No SelectMoz Select Moz Group (High Sensitivity) IsAcidSensitive->SelectMoz Yes NeedOrthogonality Do you need to remove one group while keeping another carbamate? NeedOrthogonality->SelectMoz Yes (Add 2nd Group) SelectBoc->NeedOrthogonality MozDeprotection Deprotection Strategy SelectMoz->MozDeprotection MethodH2 Method: Hydrogenolysis (H2 / Pd-C) Leaves Boc Intact MozDeprotection->MethodH2 Preferred Orthogonality MethodDiluteAcid Method: Dilute Acid (5% TFA) Leaves Boc Intact MozDeprotection->MethodDiluteAcid Acid Gradient MethodStrongAcid Method: Strong Acid (50% TFA) Removes Both MozDeprotection->MethodStrongAcid Global Cleavage

Caption: Decision tree for selecting Moz vs. Boc based on acid sensitivity and orthogonality requirements.

References
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link][1][4][5][6][7][8][9][10][11]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health (PMC). Available at: [Link]

Sources

Comparative

Comparative Guide: 4-Methoxybenzyloxycarbonyl Azide (Moz-N3) vs. Fmoc Protecting Group

The following technical guide provides an in-depth comparison between the 4-Methoxybenzyloxycarbonyl (Moz) and Fluorenylmethyloxycarbonyl (Fmoc) protecting groups, with a specific focus on the Moz-N3 reagent for installa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison between the 4-Methoxybenzyloxycarbonyl (Moz) and Fluorenylmethyloxycarbonyl (Fmoc) protecting groups, with a specific focus on the Moz-N3 reagent for installation.

Content Type: Technical Comparison & Application Guide Audience: Synthetic Chemists, Peptide Scientists, Drug Development Professionals

Executive Summary: The Strategic Trade-Off

In complex organic synthesis and peptide chemistry, the choice between Moz and Fmoc is rarely a matter of preference but of orthogonality and stability profiles .

  • Fmoc (Base-Labile): The industry standard for Solid-Phase Peptide Synthesis (SPPS). It is cleaved by mild base (piperidine) and is completely stable to acid. It enables the use of acid-labile side-chain protection (e.g., Boc, tBu, Trt).[1][2]

  • Moz (Acid-Labile / Hydrogenolysis-Labile): A specialized carbamate often used when Fmoc is unsuitable (e.g., base-sensitive substrates) or when a "tunable" acid-labile group is required. It is cleaved by Trifluoroacetic Acid (TFA) or catalytic hydrogenation (

    
    /Pd).[3]
    
  • Moz-N3 (The Reagent): The azide derivative used to install the Moz group. It is preferred over Moz-Chloroformate (Moz-Cl) for its ability to suppress racemization and dipeptide formation during the protection step.

Quick Decision Matrix
FeatureFmoc Group Moz Group
Primary Lability Base (Piperidine, DBU)Acid (TFA) or Reductive (

/Pd)
Orthogonality Stable to Acid; Cleaved by Base.Stable to Base; Cleaved by Acid.
Installation Reagent Fmoc-OSu or Fmoc-ClMoz-N3 (preferred) or Moz-Cl
Key Advantage Orthogonal to Boc/tBu; Real-time UV monitoring."Dual-mode" cleavage (Acid or

); More acid-labile than Cbz.
Primary Risk Base-catalyzed side reactions (aspartimide).Moz-N3 Reagent: Potential shock sensitivity/explosivity.

Mechanistic Deep Dive

Fmoc: Base-Induced -Elimination

The Fmoc group relies on the acidity of the fluorenyl ring proton (


). Upon treatment with a base (typically 20% piperidine in DMF), the proton is abstracted, triggering an E1cB elimination mechanism.
  • Mechanism: Deprotonation

    
     Formation of dibenzofulvene 
    
    
    
    Release of carbamate
    
    
    Decarboxylation to free amine.
  • Scavenging: The reactive dibenzofulvene byproduct is scavenged by the excess piperidine to form a fulvene-piperidine adduct, preventing re-attachment.

Moz: Acid-Catalyzed Carbocation Formation

The Moz group is structurally similar to the Cbz (Z) group but contains a para-methoxy substituent. This electron-donating group significantly stabilizes the benzylic carbocation intermediate, making Moz much more acid-labile than Cbz.

  • Acid Cleavage: Treatment with TFA (often 5–50% in DCM) protonates the carbonyl oxygen. The resonance stabilization from the methoxy group facilitates the cleavage of the C-O bond, releasing the stable 4-methoxybenzyl carbocation and the carbamic acid (which decarboxylates).

  • Hydrogenolysis: Like Cbz, Moz can be cleaved by catalytic hydrogenation (

    
    , Pd/C), making it orthogonal to other acid-labile groups (like Boc) if the synthesis avoids acid.
    
  • Orthogonality Note: Moz is cleaved by TFA. Cbz is generally stable to TFA (requiring HBr or HF). This allows Moz to be removed selectively in the presence of Cbz using controlled acid conditions.

The Role of Moz-N3 (4-Methoxybenzyloxycarbonyl Azide)

While Fmoc is often installed using Fmoc-OSu (succinimide) or Fmoc-Cl, Moz is frequently installed using Moz-N3 .

  • Why Azide? Chloroformates (Moz-Cl) are highly reactive and can liberate HCl, leading to racemization of sensitive amino acids or formation of dipeptide impurities. Moz-N3 acts as a milder acylating agent.

  • Reactivity: It reacts with amines to form the carbamate. While slower than the chloride, it offers superior regioselectivity and chiral integrity.

Visualizing the Workflows

The following diagrams illustrate the orthogonal cycles for both protecting groups.

ProtectionCycles cluster_0 Fmoc Protection Cycle (Base-Labile) cluster_1 Moz Protection Cycle (Acid/H2-Labile) Fmoc_Start Free Amine (R-NH2) Fmoc_Install Installation (Fmoc-OSu + NaHCO3) Fmoc_Start->Fmoc_Install Step 1 Fmoc_Protected Fmoc-Protected Amine (Stable to Acid) Fmoc_Install->Fmoc_Protected Forms Carbamate Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Protected->Fmoc_Deprotect Step 2 Fmoc_Deprotect->Fmoc_Start Releases Amine + Dibenzofulvene Moz_Start Free Amine (R-NH2) Moz_Install Installation (Moz-N3 + TEA) Moz_Start->Moz_Install Step 1 (Avoids Racemization) Moz_Protected Moz-Protected Amine (Stable to Base) Moz_Install->Moz_Protected Forms Carbamate Moz_Deprotect Deprotection (TFA or H2/Pd) Moz_Protected->Moz_Deprotect Step 2 Moz_Deprotect->Moz_Start Releases Amine + p-Methoxy Toluene

Figure 1: Comparison of Fmoc and Moz protection/deprotection cycles showing orthogonal reagents.

Experimental Protocols

Installation of Moz using Moz-N3

Safety Warning: Organic azides can be potentially explosive. Moz-N3 is generally stable at room temperature but should be stored at 2–8°C. Do not heat neat material. Perform reactions behind a blast shield.

Reagents:

  • Substrate (Amine/Amino Acid)[1][3]

  • 4-Methoxybenzyloxycarbonyl azide (Moz-N3)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Dioxane/Water (1:1) or THF/Water[1]

Protocol:

  • Dissolution: Dissolve the amino acid (1.0 equiv) in 1:1 Dioxane/Water (

    
     M concentration).
    
  • Base Addition: Add TEA (1.5 – 2.0 equiv) to the solution. Ensure pH is basic (~9-10).

  • Reagent Addition: Add Moz-N3 (1.1 equiv) slowly to the stirring mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. (Reaction is slower than with chlorides).

  • Workup:

    • Evaporate organic solvent (dioxane) under reduced pressure (keep bath <40°C).

    • Wash the aqueous layer with diethyl ether to remove unreacted azide.

    • Acidify the aqueous layer with dilute HCl (to pH 2–3).

    • Extract the product into Ethyl Acetate. Dry over

      
       and concentrate.
      
Standard Fmoc Deprotection (SPPS)

Reagents:

  • 20% Piperidine in DMF (v/v)[1]

Protocol:

  • Treatment: Add the piperidine solution to the resin-bound peptide (approx 10 mL per gram of resin).[4]

  • Agitation: Agitate at room temperature for 5 minutes. Drain.

  • Repeat: Add fresh reagent and agitate for 15 minutes.

  • Wash: Drain and wash the resin thoroughly with DMF (5x) to remove the fulvene-piperidine adduct. Note: Incomplete washing leads to truncation sequences.

Moz Deprotection (Acidolysis)

Reagents:

  • Trifluoroacetic Acid (TFA)[1][5][6]

  • Dichloromethane (DCM)[1]

  • Scavenger (e.g., Anisole) if sensitive residues (Trp, Met) are present.

Protocol:

  • Preparation: Prepare a solution of 10–50% TFA in DCM (concentration depends on substrate sensitivity).

  • Reaction: Treat the Moz-protected substrate with the acid solution at 0°C or Room Temperature.

  • Monitoring: Reaction is usually fast (30 min – 2 hours). Monitor by TLC or LCMS.

  • Workup: Evaporate TFA/DCM under a stream of nitrogen. Precipitate with cold diethyl ether or purify by reverse-phase HPLC.

Comparative Performance Data

The following table summarizes the stability and orthogonality of Moz versus Fmoc and related groups.

ConditionFmoc Moz Boc Cbz (Z)
TFA (neat) Stable Cleaved (Fast)Cleaved (Fast)Stable
TFA (1-5% in DCM) Stable Cleaved (Slow)Partial/StableStable
Piperidine (20%) Cleaved Stable StableStable
H2 / Pd-C Partial/Slow Cleavage*Cleaved StableCleaved
HBr / AcOH StableCleaved CleavedCleaved

*Note: Fmoc is generally stable to hydrogenation but can be cleaved slowly under prolonged conditions or specific catalysts.

When to Use Moz-N3?
  • Base-Sensitive Molecules: If your substrate contains esters or other groups sensitive to piperidine (e.g., depsipeptides), Fmoc cannot be used. Moz offers an acid-labile alternative that is distinct from Boc (Moz can be removed by hydrogenation, Boc cannot).

  • Orthogonality to Cbz: If you need two amine protecting groups that are both stable to base, you can use Moz and Cbz. Moz can be removed with TFA (leaving Cbz intact), or both can be removed by hydrogenation.

  • Racemization Concerns: When protecting highly sensitive amino acids (e.g., Histidine, Cysteine), using Moz-N3 is safer than using chloroformates (Fmoc-Cl or Cbz-Cl) due to milder reaction conditions.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[7] [Link]

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. [Link]

Sources

Validation

Comparative Guide: Cleavage Conditions for Moz vs. Cbz Protecting Groups

Executive Summary In complex organic synthesis and peptide chemistry, the distinction between Moz (p-methoxybenzyloxycarbonyl) and Cbz (benzyloxycarbonyl, also Z) is a masterclass in electronic tuning. While structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex organic synthesis and peptide chemistry, the distinction between Moz (p-methoxybenzyloxycarbonyl) and Cbz (benzyloxycarbonyl, also Z) is a masterclass in electronic tuning. While structurally similar, the addition of a para-methoxy group in Moz dramatically alters its acid lability without compromising its stability to basic conditions.

This guide provides a technical comparison of these two carbamate protecting groups, focusing on the orthogonality that allows Moz to be selectively cleaved in the presence of Cbz, a critical tactic for multi-step synthesis.

Mechanistic Underpinnings: The Electronic Switch

To understand the cleavage conditions, one must understand the transition state stability. Both groups can be cleaved by acidolysis, which proceeds via an


-like mechanism involving protonation of the carbonyl oxygen followed by carbocation formation.
  • Cbz (Z): Cleavage generates a benzyl carbocation . This intermediate is moderately stable but requires strong acidic conditions (e.g., HBr/AcOH or HF) or catalytic hydrogenolysis to form.

  • Moz (PMZ): The para-methoxy group is a strong electron donor (

    
     effect). This resonance stabilizes the resulting p-methoxybenzyl carbocation  significantly more than the unsubstituted benzyl cation.
    

Result: Moz is approximately 10–100 times more acid-labile than Cbz, allowing for removal with dilute Trifluoroacetic Acid (TFA), leaving Cbz intact.

Visualization: Acidolytic Cleavage Mechanism

The following diagram illustrates the resonance stabilization that drives the Moz group's enhanced lability.

Moz_Mechanism Moz_Start Moz-Protected Amine (R-NH-CO-O-CH2-Ph-OMe) Protonation Protonation (TFA/H+) Moz_Start->Protonation Transition Transition State (C-O Bond Weakening) Protonation->Transition Cleavage Fragmentation Transition->Cleavage Cation p-Methoxybenzyl Carbocation (Highly Stabilized) Cleavage->Cation Amine Free Amine salt (R-NH3+) Cleavage->Amine Resonance OMe Group (+M Effect) Stabilizes Cation Resonance->Cation Electronic Donation

Figure 1: Mechanism of Moz acidolysis highlighting the critical role of the methoxy group in stabilizing the carbocation intermediate.

Performance Matrix: Stability & Selectivity[1][2]

The following table summarizes the stability of Moz and Cbz against common reagents. This data is the foundation for designing orthogonal protection strategies.

Reagent / ConditionMoz (p-Methoxybenzyloxycarbonyl)Cbz (Benzyloxycarbonyl)Selectivity Outcome
5–10% TFA in DCM Cleaved (Fast, < 30 min)Stable Selective Moz Removal
50% TFA in DCM Cleaved (Instant)Stable (Slow degradation over hours)Risk of partial Cbz loss
HBr / Acetic Acid Cleaved Cleaved Global Deprotection
H₂ / Pd-C (Hydrogenolysis) Cleaved Cleaved Global Deprotection
Piperidine (20% in DMF) Stable Stable Orthogonal to Fmoc
DDQ (Oxidative) Cleaved (Slow/Variable)Stable Rare selective method

Experimental Protocols

Protocol A: Selective Cleavage of Moz in the Presence of Cbz

Objective: Remove Moz protection while retaining Cbz protection on a secondary site. Critical Factor: Scavenging. The liberated p-methoxybenzyl cation is highly electrophilic. Without a scavenger, it will re-alkylate the amine or sensitive side chains (Trp, Met, Tyr).

Reagents:

  • Trifluoroacetic Acid (TFA)[1]

  • Dichloromethane (DCM)

  • Scavenger Cocktail: Anisole (preferred) or Thioanisole.

Step-by-Step Methodology:

  • Preparation: Dissolve the Moz/Cbz-protected substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Scavenger Addition: Add Anisole (5.0 – 10.0 equiv). Note: Anisole acts as a "sponge" for the reactive carbocation.

  • Acidolysis: Cool the solution to 0°C. Dropwise add TFA to reach a final concentration of 10% v/v (e.g., if you have 9 mL DCM, add 1 mL TFA).

  • Monitoring: Stir at 0°C for 15 minutes, then warm to room temperature. Monitor by TLC or HPLC. Moz cleavage is typically complete within 30–60 minutes. Cbz should remain >98% intact.

  • Quench & Workup:

    • Evaporate volatiles under reduced pressure (do not heat >40°C).

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • Precipitate the amine salt with cold diethyl ether OR neutralize with saturated

      
       for extraction.
      
Protocol B: Global Deprotection (Hydrogenolysis)

Objective: Simultaneously remove Moz and Cbz groups.

Reagents:

  • Palladium on Carbon (10 wt. % loading)

  • Hydrogen Gas (

    
    , balloon pressure) or Ammonium Formate (transfer hydrogenation)
    
  • Solvent: Methanol or Ethanol

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate in Methanol (0.05 M). Nitrogen purge the vessel.

  • Catalyst: Carefully add 10% Pd/C (10–20% by weight of substrate). Caution: Pd/C is pyrophoric in air.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas (balloon). Stir vigorously at room temperature.
    
  • Reaction Time:

    • Moz: Cleaves very rapidly (< 1 hour).

    • Cbz: Cleaves moderately fast (1–4 hours).

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Isolation: Concentrate filtrate to yield the free amine.

Decision Logic for Synthetic Planning

Use this flow to determine the appropriate cleavage strategy for your specific molecule.

Decision_Tree Start Substrate has Moz and/or Cbz? Q1 Is the molecule sensitive to reduction (alkenes, S-S bonds)? Start->Q1 Path_Acid Must use Acidolysis Q1->Path_Acid Yes Path_Red Hydrogenolysis Possible Q1->Path_Red No Q2 Do you need to keep Cbz intact? Path_Acid->Q2 Method_C USE: H2 / Pd-C (Removes Both Cleanly) Path_Red->Method_C Method_A USE: 10% TFA/DCM + Anisole Scavenger (Removes Moz, Keeps Cbz) Q2->Method_A Yes (Selective) Method_B USE: HBr/AcOH or Strong Acid (Removes Both) Q2->Method_B No (Global)

Figure 2: Strategic decision tree for selecting cleavage conditions based on substrate sensitivity and selectivity requirements.

Expert Insights & Troubleshooting

The "Scavenger" Necessity

Unlike Boc removal, where the byproduct is gaseous isobutylene, Moz removal generates a heavy, non-volatile carbocation.

  • Failure Mode: If you omit anisole, the yield often drops to 50–60% because the carbocation reacts with the newly liberated amine (re-protection) or alkylates electron-rich aromatic rings (e.g., Tryptophan indole).

  • Solution: Always use 5–10 equivalents of anisole or 1,3-dimethoxybenzene.

Temperature Control
  • Moz: Cleavage is exothermic. On a large scale (>5g), add TFA slowly at 0°C.

  • Cbz: If attempting to keep Cbz while removing Moz, do not heat . At >40°C in TFA, the selectivity window closes, and Cbz will begin to degrade.

Lewis Acid Alternatives

If the substrate is extremely acid-sensitive (e.g., contains acid-labile glycosidic bonds), Moz can sometimes be cleaved using Magnesium Perchlorate or Zinc Bromide in mild conditions, though yields vary. This is a distinct advantage over Cbz, which generally ignores weak Lewis acids.

References

  • Greene's Protective Groups in Organic Synthesis

    • Source: Wuts, P. G. M. (2014). Wiley.
    • Context: The definitive source for stability data and primary references for Moz/Cbz cleavage.
  • Protecting Groups: Stability and Selectivity

    • Source: Organic Chemistry Portal.[2]

    • Context: Database of stability conditions for Cbz and Moz (PMZ) groups.
  • Amino Acid-Protecting Groups

    • Source: Isidro-Llobet, A., et al. (2009). Chemical Reviews.
    • Context: Comprehensive review covering the mechanisms of acid-labile protecting groups including Moz.

Sources

Comparative

Technical Deep Dive: The Strategic Utility of 4-Methoxybenzyloxycarbonyl Azide (Moz-N3) in Multi-Step Synthesis

Executive Summary: The "Third Dimension" of Protection In complex total synthesis and peptide chemistry, the "Orthogonality Problem" often hits a wall when standard pairs (Boc/Fmoc or Boc/Cbz) are exhausted. 4-Methoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Third Dimension" of Protection

In complex total synthesis and peptide chemistry, the "Orthogonality Problem" often hits a wall when standard pairs (Boc/Fmoc or Boc/Cbz) are exhausted. 4-Methoxybenzyloxycarbonyl azide (Moz-N3) offers a critical solution by introducing the Moz (p-methoxybenzyloxycarbonyl) group via a reagent that is significantly more stable and easier to handle than its chloroformate counterpart.

The Moz group provides a unique "third dimension" of orthogonality: unlike Boc (acid-labile) and Cbz (hydrogenolysis-labile), Moz is susceptible to oxidative cleavage by DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). This allows for the selective deprotection of amines in the presence of both Boc and Cbz groups, a capability that streamlines synthetic routes by eliminating the need for harsh intermediate steps.

Comparative Analysis: Moz-N3 vs. Alternatives

A. Reagent Stability: Moz-N3 vs. Moz-Cl

The primary alternative for introducing the Moz group is 4-methoxybenzyl chloroformate (Moz-Cl). However, Moz-Cl suffers from significant handling drawbacks that Moz-N3 resolves.

FeatureMoz-N3 (Azide)Moz-Cl (Chloroformate)
Physical State Crystalline solid or stable oil (mp ~30-32°C)Unstable liquid; prone to hydrolysis
Shelf Stability High (Months at 4°C)Low; degrades to alcohol + HCl/CO₂
Reaction pH Neutral to Mildly BasicRequires strict base control to neutralize HCl
Byproducts Hydrazoic acid salts (manageable)HCl gas (corrosive, requires scavenging)
Handling Standard Azide precautions (avoid heat/shock)Moisture sensitive; lachrymator

Expert Insight: While acyl azides are energetic, Moz-N3 is relatively stable compared to lower molecular weight azides. Its primary advantage is that it does not spontaneously degrade into the parent alcohol upon exposure to trace atmospheric moisture, ensuring accurate stoichiometry during coupling reactions.

B. Orthogonality Matrix

The power of Moz-N3 lies in the protecting group it installs. The table below illustrates the "Safe/Cleave" logic that justifies its use.

Protecting GroupAcid (TFA/HCl)Base (Piperidine)Hydrogenolysis (H₂/Pd)Oxidation (DDQ)
Boc CLEAVES StableStableSTABLE
Fmoc StableCLEAVES StableStable
Cbz (Z) Stable (in mild acid)StableCLEAVES Stable
Moz (PMZ) CLEAVES StableCLEAVES CLEAVES

The Strategic Niche: Use Moz-N3 when you need to deprotect an amine in the presence of a Boc group .

  • Scenario: You have a diamine protected as Boc-NH-R-NH-Moz.

  • Action: Treat with DDQ.[1]

  • Result:Boc-NH-R-NH₂ (Boc remains intact; Moz is removed).

  • Note: Acid treatment (TFA) would cleave both.

Mechanistic Visualization

Diagram 1: The Orthogonality Logic Map

This diagram illustrates the unique cleavage pathways, highlighting the oxidative route exclusive to Moz in this set.

Orthogonality cluster_groups Protecting Groups cluster_triggers Cleavage Triggers Boc Boc Group Cbz Cbz Group Moz Moz Group Acid Acid (TFA) Acid->Boc Cleaves Acid->Moz Cleaves H2 H2 / Pd-C H2->Cbz Cleaves H2->Moz Cleaves Oxidation Oxidation (DDQ) Oxidation->Boc Stable Oxidation->Cbz Stable Oxidation->Moz SELECTIVE CLEAVAGE

Caption: The "Oxidative Key": Moz is uniquely susceptible to DDQ, allowing selective removal while Boc and Cbz remain stable.

Experimental Protocols

Protocol A: Preparation of Moz-N3 (Reagent Synthesis)

Rationale: While commercially available, in-house preparation ensures freshness and activity. Source: Based on standard protocols derived from Greene's Protective Groups and Yajima et al.

  • Activation: Dissolve p-methoxybenzyl alcohol (10 mmol) in dry THF/DCM.

  • Chloroformate Formation (In Situ): Add phosgene substitute (e.g., diphosgene or triphosgene) and pyridine at 0°C to generate Moz-Cl.

  • Azide Displacement:

    • Add Sodium Azide (NaN₃) (1.5 equiv) dissolved in minimal water.

    • Stir vigorously at 0°C for 2 hours.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with water and brine.

    • Dry over MgSO₄ and concentrate carefully under reduced pressure (keep bath <30°C).

  • Storage: Store the resulting oil/solid at 4°C.

Protocol B: Introduction of Moz Group (Protection)

Rationale: Uses Moz-N3 to protect a primary amine.

  • Setup: Dissolve the Amine (1.0 equiv) in a mixture of Dioxane:Water (1:1).

  • Base: Add Triethylamine (TEA) (1.5 equiv) or NaHCO₃ (2.0 equiv).

  • Addition: Add Moz-N3 (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir for 6–12 hours. (Monitor by TLC; Moz-N3 is slower than Moz-Cl but cleaner).

  • Workup: Acidify slightly (citric acid) to remove excess base, extract with EtOAc.

Protocol C: Oxidative Deprotection (The DDQ Method)

Rationale: The signature reaction for Moz removal.

  • Solvent: Dissolve Moz-protected amine in DCM:Water (18:1) .

    • Note: Water is essential for the hydrolysis of the intermediate oxonium ion.

  • Oxidant: Add DDQ (1.2 – 1.5 equiv).

  • Observation: The mixture typically turns deep green/red (charge transfer complex) then fades.

  • Time: Stir at Room Temp for 1–4 hours.

  • Workup:

    • Filter off the precipitated hydroquinone (DDQ-H₂).

    • Wash organic layer with saturated NaHCO₃ (removes acidic byproducts) and brine.

    • Isolate the free amine.

Mechanism of Action: Oxidative Cleavage

Understanding the DDQ mechanism is vital for troubleshooting. It is not an acid/base hydrolysis but a Single Electron Transfer (SET) process.

Diagram 2: DDQ Cleavage Pathway

DDQ_Mechanism Start Moz-Carbamate (Ar-CH2-O-CO-NH-R) Step1 SET Oxidation (by DDQ) Forms Radical Cation Start->Step1 + DDQ Step2 Benzylic C-H Abstraction Forms Oxonium Ion Step1->Step2 - H+ / - e- Step3 Hydrolysis (H2O required) Step2->Step3 + H2O End Products: 1. Free Amine (H2N-R) 2. p-Anisaldehyde 3. CO2 Step3->End Collapse

Caption: The DDQ mechanism requires water to hydrolyze the oxonium intermediate, releasing the amine and p-anisaldehyde.

Safety & Handling

  • Explosion Hazard: While Moz-N3 is a stable organic azide, all azides possess potential explosive energy. Never heat neat Moz-N3 above 60°C. Do not use metal spatulas if crusty solids form (friction sensitivity).

  • Toxicity: DDQ is toxic and generates HCN in contact with strong acids (though rare in this protocol). Handle in a fume hood.

  • Storage: Store Moz-N3 in a refrigerator (2-8°C) protected from light.

References

  • Yajima, H., et al. (1969).[2] "Studies on Peptides. XXV. A Convenient Procedure for the Preparation of p-Methoxybenzyl Azidoformate." Chemical & Pharmaceutical Bulletin, 17(3), 611-613.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
  • Horita, K., et al. (1986). "On the selectivity of deprotection of benzyl, p-methoxybenzyl, and 3,4-dimethoxybenzyl protecting groups for hydroxy functions." Tetrahedron, 42(11), 3021-3028.

  • Tao, J., et al. (2021). "DDQ as a versatile and easily recyclable oxidant: a systematic review." Beilstein Journal of Organic Chemistry, 17, 2265–2299.

Sources

Validation

Limitations of 4-Methoxybenzyloxycarbonyl Azide (Moz-N3): A Critical Technical Guide

Topic: Limitations of 4-Methoxybenzyloxycarbonyl azide as a protecting group Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary 4-Methoxybenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Limitations of 4-Methoxybenzyloxycarbonyl azide as a protecting group Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

4-Methoxybenzyloxycarbonyl azide (Moz-N3 or PMZ-N3 ) is a specialized reagent used to introduce the Moz (4-methoxybenzyloxycarbonyl) protecting group onto amines. While the Moz group offers a unique "tri-orthogonal" cleavage profile (acid, hydrogenolysis, and oxidation), the azide reagent itself presents significant safety and stability limitations that often necessitate alternative strategies.

This guide objectively analyzes the limitations of Moz-N3, comparing it against functional alternatives (Moz-Cl, Moz-OSU) and competing protecting groups (Boc, Cbz), supported by experimental protocols and safety data.

Part 1: The Core Limitation – Reagent Safety & Stability

The primary limitation of Moz-N3 lies not in the protecting group it installs, but in the physicochemical properties of the reagent itself.

Thermodynamic Instability & Explosion Hazard

Moz-N3 is an acyl azide. Like many low-to-moderate molecular weight organic azides, it possesses a high energy content.

  • Shock Sensitivity: While Moz-N3 is a solid (mp 30–32 °C) and heavier than simple acyl azides, it retains the azido functionality (

    
    ), which can decompose explosively upon shock, friction, or rapid heating.
    
  • Thermal Decomposition (Curtius Rearrangement): Upon heating, Moz-N3 undergoes the Curtius rearrangement, releasing nitrogen gas (

    
    ) and forming the corresponding isocyanate. This is a competing side reaction that degrades the reagent and poses a pressure hazard in closed vessels.
    
    • Threshold: Decomposition can accelerate significantly above 60°C.

Storage and Shelf-Life

Unlike Di-tert-butyl dicarbonate (Boc2O) or Cbz-Cl, Moz-N3 requires strict cold storage (2–8°C) and protection from light.

  • Hydrolysis Risk: In the presence of moisture, the acyl azide moiety can hydrolyze to the unstable carbamic acid, which decarboxylates to the amine, or form the hydrazide.

  • Comparison:

    • Moz-N3: Shelf-life ~6-12 months (cold). Shock sensitive.[1][2]

    • Moz-ONSu (Succinimide): Stable solid. Shelf-life >2 years. Non-explosive.

    • Moz-Cl (Chloride): Highly unstable; often prepared in situ because it decomposes to the alkyl chloride and CO2 rapidly upon storage.

Part 2: Chemical Limitations of the Moz Group

Once installed, the Moz group acts as an "Acid-Labile Cbz." However, this hybrid nature introduces specific chemical limitations.

Acid Sensitivity (The "Premature Cleavage" Risk)

The electron-donating methoxy group at the para position stabilizes the benzyl carbocation, making Moz significantly more acid-labile than the standard Cbz (Z) group.

  • TFA Lability: Moz is cleaved by Trifluoroacetic acid (TFA), often under the same conditions used to remove Boc groups (e.g., 50% TFA/DCM).

  • Limitation: You cannot selectively remove a Boc group in the presence of a Moz group using standard acidic conditions. Both will be cleaved.

  • Chromatography Risk: Moz groups can degrade on acidic silica gel during purification if the contact time is prolonged or the silica is not neutralized (e.g., with 1% Triethylamine).

Orthogonality Constraints
ConditionMoz (PMZ)Cbz (Z)BocFmoc
TFA (Acid) Unstable (Cleaved)StableUnstable (Cleaved)Stable
Piperidine (Base) StableStableStableUnstable (Cleaved)
H₂ / Pd-C Unstable (Cleaved)Unstable (Cleaved)StableStable
DDQ / CAN (Oxidation) Unstable (Cleaved)StableStableStable

Critical Insight: Moz is not orthogonal to Boc under acidic conditions. Its utility lies in being orthogonal to Boc under oxidative conditions or when using dilute acid (Moz is more labile than Cbz, but roughly comparable to Boc in TFA).

Part 3: Comparative Analysis of Reagents

The following table contrasts Moz-N3 with its direct alternatives for installing the Moz group.

Table 1: Moz Introduction Reagents Comparison
FeatureMoz-N3 (Azide) Moz-Cl (Chloroformate) Moz-ONSu (Succinimide)
Safety Profile High Risk (Explosive potential, Toxic)Moderate (Corrosive, Pressure buildup)Safe (Stable solid, Non-explosive)
Stability Poor (Cold storage required)Very Poor (Decomposes rapidly)Excellent (Room temp stable)
Reactivity Moderate (Slow reaction, no base needed sometimes)High (Fast, requires base)Moderate (Clean reaction)
Byproducts Hydrazoic acid (

) potential
HCl (Requires scavenger)N-Hydroxysuccinimide (Water soluble)
Selectivity High (Good for amino acids)Low (Can react with alcohols)High (Specific to amines)
Recommendation Use only if necessary Avoid (Prepare in situ only)Preferred Alternative

Part 4: Experimental Protocols

Protocol: Introduction of Moz using Moz-N3

Use this protocol only if Moz-ONSu is unavailable. All steps must be performed in a fume hood behind a blast shield.

Reagents:

  • Amino Acid / Amine substrate (1.0 equiv)

  • Moz-N3 (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Dioxane/Water (1:1) or THF/Water.

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine substrate in 1:1 Dioxane/Water.

  • Basification: Add TEA dropwise. Ensure pH is ~9.

  • Addition: Add Moz-N3 slowly as a solution in Dioxane. Do not add neat solid to a hot solution.

  • Reaction: Stir at ambient temperature (20–25°C) for 12–24 hours.

    • Warning: Do not heat above 40°C to accelerate the reaction due to Curtius rearrangement risk.

  • Quenching: Concentrate the organic solvent under reduced pressure (keep bath <35°C). Acidify the aqueous residue with dilute KHSO₄ to pH 2–3.

  • Extraction: Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄.

Protocol: Selective Removal of Moz (Oxidative Cleavage)

This method highlights the orthogonality of Moz to Boc/Cbz.

Reagents:

  • Ceric Ammonium Nitrate (CAN) (3–4 equiv)

  • Solvent: Acetonitrile/Water (9:1)

Workflow:

  • Dissolve Moz-protected amine in MeCN/H₂O.

  • Add CAN portion-wise at 0°C.

  • Stir for 30–60 mins. The solution will turn orange/yellow.

  • Quench with aqueous Na₂SO₃ (Sodium sulfite) to reduce excess oxidant.

  • Extract the free amine.

Part 5: Visualization of Logic & Workflows

Diagram 1: Reagent Selection Logic for Moz Protection

MozSelection cluster_legend Safety Level Start Start: Need Moz Protection CheckCommercial Is Moz-ONSu Commercially Available? Start->CheckCommercial UseONSu USE Moz-ONSu (Safest, Stable, Clean) CheckCommercial->UseONSu Yes CheckScale Is Reaction Scale > 5g? CheckCommercial->CheckScale No UseAzide USE Moz-N3 (Caution: Blast Shield Required) CheckScale->UseAzide No (Small Scale) InSitu Prepare Moz-Cl In Situ (High Reactivity Required) CheckScale->InSitu Yes (Large Scale - Avoid Azide accumulation) Safe Safe Caution Caution Danger Danger

Caption: Decision matrix for selecting the appropriate Moz-introduction reagent based on safety and availability.

Diagram 2: Moz Orthogonality & Cleavage Pathways

MozCleavage MozGroup Moz-Protected Amine (R-NH-Moz) TFA 50% TFA / DCM MozGroup->TFA H2 H2 / Pd-C MozGroup->H2 Oxidation DDQ or CAN (Oxidative) MozGroup->Oxidation Base Piperidine / Bases MozGroup->Base Cleaved1 CLEAVED (Free Amine) TFA->Cleaved1 Acid Labile Cleaved2 CLEAVED (Free Amine) H2->Cleaved2 Hydrogenolysis Cleaved3 CLEAVED (Free Amine) Oxidation->Cleaved3 e- Transfer Stable STABLE (No Reaction) Base->Stable Orthogonal

Caption: Reaction pathways for Moz cleavage. Note the instability to both Acid and Hydrogenolysis.

References

  • Protecting Groups in Organic Synthesis (Theodora W. Greene, Peter G. M. Wuts).

    • Source: Wiley Online Library.
    • Context: Definitive guide on protecting group stability constants and removal conditions.
  • Sigma-Aldrich Product Safety Data Sheet: 4-Methoxybenzyloxycarbonyl azide.

    • Source: Merck / Sigma-Aldrich.
    • Context: Safety hazards, storage temperature (2-8°C), and explosion risks of azides.
  • Organic Chemistry Portal: Protecting Groups - Carbam

    • Source: Organic-Chemistry.org.
    • Context: Comparative stability of Boc, Cbz, and Moz (PMZ) groups.
  • Safe Handling of Azides.

    • Source: University of Pittsburgh / Stanford EH&S.
    • Context: Safety protocols for handling organic azides and "Rule of Six" for stability.[1][3]

Sources

Comparative

Mass spectrometry of compounds synthesized with 4-Methoxybenzyloxycarbonyl azide

Reagent Focus: 4-Methoxybenzyloxycarbonyl Azide (Moz-N ) Executive Summary This guide details the mass spectrometric behavior of amines and peptides synthesized using 4-Methoxybenzyloxycarbonyl azide (Moz-N ) . While sta...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus: 4-Methoxybenzyloxycarbonyl Azide (Moz-N


)

Executive Summary

This guide details the mass spectrometric behavior of amines and peptides synthesized using 4-Methoxybenzyloxycarbonyl azide (Moz-N


) . While standard protecting groups like Boc and Fmoc dominate high-throughput synthesis, the Moz (also known as PMZ) group offers a critical "Goldilocks" stability profile—more acid-labile than Cbz (Z) but more stable than Boc under certain conditions.

For the analytical scientist, Moz-protected compounds present unique ionization and fragmentation signatures. This document provides the protocols for their synthesis, the specific MS parameters required to avoid in-source decay, and the diagnostic ion patterns that distinguish them from isobaric or homologous impurities.

Part 1: The Chemistry of Moz-N

Why Moz-N ?

The 4-Methoxybenzyloxycarbonyl group is traditionally introduced via Moz-Chloride. However, Moz-Cl is highly unstable and prone to degradation. Moz-N


  is the superior alternative for critical applications:
  • Controlled Reactivity: It reacts slower than the acid chloride, preventing over-acylation of nucleophilic side chains.

  • Orthogonality: The Moz group is removed by trifluoroacetic acid (TFA) (similar to Boc) but is also susceptible to hydrogenolysis (like Cbz), offering dual-mode deprotection.

  • MS Sensitivity: The methoxy substituent on the aromatic ring significantly alters the ionization potential compared to the unsubstituted Cbz group.

Synthesis Mechanism & Fragmentation Pathway

The reaction introduces the Moz carbamate moiety. Upon electrospray ionization (ESI), this moiety undergoes a characteristic fragmentation driven by the electron-donating methoxy group.

Moz_Fragmentation Reagents Reagents: Amine (R-NH2) + Moz-N3 Intermediate Moz-Protected Amine (Precursor Ion [M+H]+) Reagents->Intermediate Synthesis (pH 8-9) Transition Transition State (Proton Transfer) Intermediate->Transition ESI Source Energy Fragment1 Diagnostic Ion (4-Methoxybenzyl Cation) m/z 121.06 Transition->Fragment1 Heterolytic Cleavage Fragment2 Neutral Loss (CO2 + Amine) Transition->Fragment2 Neutral Loss

Figure 1: Synthesis and MS fragmentation pathway. The resonance-stabilized 4-methoxybenzyl cation (m/z 121) is the dominant diagnostic marker.

Part 2: Comparative MS Performance

The choice of protecting group dictates the MS acquisition strategy. Moz compounds are less stable in the source than Cbz compounds due to the stabilization of the resulting carbocation by the methoxy group.

Table 1: Protecting Group Stability & Diagnostic Ions (ESI-MS Positive Mode)
FeatureBoc (t-Butyloxycarbonyl)Moz (4-Methoxybenzyloxycarbonyl)Cbz (Benzyloxycarbonyl)
In-Source Stability Low (Prone to complete loss of group)Medium (Tunable via Cone Voltage)High (Stable, requires CID)
Diagnostic Ion

57 (t-butyl cation)

121
(4-methoxybenzyl cation)

91 (benzyl cation)
Neutral Loss -100 Da (Boc group) or -56 Da (isobutene)-164 Da (Moz group) or -121 Da-134 Da (Cbz group)
Deprotection Acid (TFA/HCl)Acid (TFA) OR Hydrogenolysis (

)
Hydrogenolysis or Strong Acid (HF)
MS Polarity HydrophobicMid-Polarity (Methoxy oxygen adds polarity)Hydrophobic
Analytical Insight: The "Tropylium" Effect

Unlike the Cbz group, which yields a benzyl cation (


 91), the Moz group yields a 

-methoxybenzyl cation (

121). This ion is exceptionally stable due to resonance stabilization from the oxygen lone pair.
  • Implication: In MS/MS experiments, the

    
     121 peak will often be the base peak  (100% intensity), potentially suppressing sequence-specific ions in peptides. You must lower collision energy (CE) to retain backbone fragmentation.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of Moz-Protected Amines using Moz-N

Self-Validating Step: The evolution of gas (


) is not vigorous with azides compared to other reagents; reaction progress must be monitored by TLC/LC-MS (disappearance of amine).
  • Preparation: Dissolve the amino acid/peptide (1.0 equiv) in 1:1 Dioxane/Water (

    
    ).
    
  • pH Adjustment: Add

    
     NaOH or Triethylamine (TEA) to adjust pH to roughly 9.0.
    
    • Critical: Azides are stable at basic pH. Acidic conditions can lead to hydrazoic acid formation (toxic).

  • Reagent Addition: Add Moz-N

    
      (1.1 equiv) slowly as a solution in Dioxane.
    
  • Incubation: Stir at room temperature for 12–24 hours. Maintain pH ~9 by periodic addition of base.

  • Workup: Evaporate Dioxane. Acidify aqueous layer to pH 2-3 with dilute

    
     (safer than HCl for Moz stability). Extract into Ethyl Acetate.
    
  • Validation: Analyze by LC-MS. Look for

    
    .
    
Protocol B: Mass Spectrometry Acquisition (LC-MS/MS)

Goal: Preserve the molecular ion while detecting the diagnostic fragment.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Solvents:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid TFA in the mobile phase if possible; it suppresses ionization and can cause on-column degradation of Moz groups.

  • Source Parameters (Standard Q-TOF/Orbitrap):

    • Capillary Voltage: 3.0 – 3.5 kV.

    • Cone Voltage / Declustering Potential: Low (10–20 V).

      • Why? High cone voltage (>40V) will cause in-source fragmentation, stripping the Moz group before the quadrupole. You will see only the deprotected amine and the

        
         121 spike.
        
    • Source Temp: < 300°C (Moz is thermally sensitive).

  • MS/MS Parameters:

    • Collision Energy (CE): Ramp 15–35 eV.

    • Target: Isolate

      
      . Watch for the transition 
      
      
      
      .

Part 4: Workflow Visualization

The following diagram outlines the decision tree for analyzing Moz-synthesized compounds, ensuring differentiation from Cbz analogs.

Moz_Workflow Sample Crude Reaction Mixture (Moz-Protected) LC_Sep LC Separation (C18, Formic Acid/ACN) Sample->LC_Sep MS_Scan Full Scan MS1 (Low Cone Voltage) LC_Sep->MS_Scan Decision Observe [M+H]+? MS_Scan->Decision Path_Yes Select Precursor Perform MS/MS Decision->Path_Yes Yes Path_No Check for [M-Moz+H]+ (In-Source Decay) Decision->Path_No No (Only fragment visible) Result_Moz Diagnostic Ion: m/z 121 CONFIRMED MOZ Path_Yes->Result_Moz Fragment 121 observed Result_Cbz Diagnostic Ion: m/z 91 INDICATES CBZ/BN Path_Yes->Result_Cbz Fragment 91 observed Path_No->MS_Scan Lower Voltage/Temp

Figure 2: Analytical workflow for confirming Moz protection versus artifacts or Cbz contaminants.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for Moz/PMZ chemistry and stability data).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of protecting group stability including carbamates). [Link]

  • Kachuk, A., & Stephen, A. (2019). Signals of Diagnostic Ions in the Product Ion Spectra of [M-H]- Ions of Methoxylated Flavonoids. Rapid Communications in Mass Spectrometry. (Establishes the m/z 121 diagnostic ion for methoxy-benzyl substructures). [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[1][2][3] (Comparison of Boc, Cbz, and general carbamate mechanisms). [Link]

Sources

Validation

Comparative Guide: Efficiency and Safety of Azide Transfer Reagents

Executive Summary The conversion of primary amines to azides (diazo transfer) is a cornerstone transformation in chemical biology and drug discovery, primarily serving as the gateway to CuAAC and SPAAC "click" chemistrie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of primary amines to azides (diazo transfer) is a cornerstone transformation in chemical biology and drug discovery, primarily serving as the gateway to CuAAC and SPAAC "click" chemistries. Historically, this transformation demanded a compromise between reaction efficiency and operator safety.

This guide evaluates the four dominant reagent classes:

  • Triflyl Azide (

    
    ):  The historical benchmark for reactivity, now largely obsolete due to severe explosion hazards.
    
  • Imidazole-1-sulfonyl Azide (

    
    ):  The "Goddard-Borger" reagent; a balanced, crystalline standard for general laboratory use.[1]
    
  • Fluorosulfuryl Azide (

    
    ):  The "Sharpless" reagent; a liquid, scalable, and hyper-efficient reagent ideal for high-throughput synthesis.
    
  • ADMP: The "Kitamura" reagent; a highly stable, non-hygroscopic solid offering the highest safety profile for storage.

The Verdict: For routine milligram-to-gram scale synthesis,


  offers the best balance of safety and ease of handling. For industrial scale-up or high-throughput library generation, 

is superior due to its rapid kinetics and liquid handling compatibility.

The Safety-Efficiency Paradox

Azide transfer reagents function by delivering a highly energetic


 unit. The fundamental challenge in reagent design is stabilizing this leaving group without blunting its electrophilicity.
  • High Energy: Reagents like

    
     are prone to detonation because the sulfonyl-azide bond is weak and the byproduct (triflic amide) is highly stable, driving the reaction but releasing massive energy.
    
  • Stabilization: Modern reagents use resonance (imidazole ring in

    
    ) or strong electron-withdrawing groups (
    
    
    
    in
    
    
    ) to modulate this reactivity.

Comparative Data Matrix

The following data aggregates performance metrics across standard primary amine substrates (e.g., amino acids, simple alkyl amines).

Table 1: Performance & Safety Profile
ReagentChemical StructureAvg.[1][2][3][4] Yield (%)Reaction TimeShelf StabilitySafety Hazard (ESD/Impact)


>95%2–16 hPoor (<24 h)High (Explosive)

Imidazole-

85–98%2–16 hGood (Months)Moderate (Shock Sensitive)


>99%<10 minExcellent (Years)Low (Stable Liquid)
ADMP Imidazolinium-

80–95%4–24 hExcellent (Years)Very Low (Non-explosive)

Note:


 must be prepared in situ and never isolated. 

is best stored as the hydrogen sulfate salt (

) rather than the hydrochloride to minimize shock sensitivity.[5]

Mechanistic Insight: The Diazo Transfer Pathway[1]

Understanding the mechanism is critical for troubleshooting low yields. The reaction does not proceed via simple


 displacement. It involves the formation of a transient tetrazene intermediate.
Diagram 1: Diazo Transfer Mechanism

This diagram illustrates the nucleophilic attack of the amine on the terminal nitrogen of the transfer reagent, followed by proton transfer and fragmentation.

DiazoTransfer Amine Primary Amine (R-NH2) Tetrazene Tetrazene Intermediate (R-NH-N=N-NH-EWG) Amine->Tetrazene Nucleophilic Attack (Terminal N) Reagent Transfer Reagent (EWG-N3) Reagent->Tetrazene Nucleophilic Attack (Terminal N) Azide Organic Azide (R-N3) Tetrazene->Azide Fragmentation Byproduct Sulfonamide Byproduct (EWG-NH2) Tetrazene->Byproduct Elimination

Caption: The amine attacks the terminal nitrogen of the azide reagent.[6] The reaction requires a base (e.g.,


, 

cat.) to facilitate deprotonation and fragmentation.

Reagent Selection Workflow

Select the appropriate reagent based on your specific experimental constraints (Scale, Substrate, and Equipment).

SelectionMatrix Start Start: Define Constraints Scale Reaction Scale? Start->Scale TfN3 Avoid (Safety Risk) Start->TfN3 Historical Only Phase Aqueous Solubility? Scale->Phase Small (<1g) Speed Throughput Priority? Scale->Speed Large (>10g) ISA Use ISA • H2SO4 (General Lab Std) Phase->ISA Water Soluble (Proteins/DNA) ADMP Use ADMP (Long-term Storage) Phase->ADMP Organic Soluble Only Speed->ISA Standard Batch FSO2N3 Use FSO2N3 (High Speed/Scale) Speed->FSO2N3 High Throughput

Caption: Decision tree for selecting azide transfer reagents.


 dominates scale; 

dominates aqueous bio-applications.

Validated Experimental Protocols

The following protocols are standardized for reproducibility.

Protocol A: The Goddard-Borger Method ( )

Best for: Amino acids, carbohydrates, and small molecule functionalization.

Reagent Preparation:

  • Synthesis: React imidazole with sulfuryl chloride (

    
    ) in DCM, then treat with 
    
    
    
    .
  • Workup: Wash with water, dry, and treat with ethanolic HCl to precipitate

    
     as colorless needles.
    
  • Storage: Store at 4°C. Caution: Do not scrape crystals vigorously.

Azide Transfer Procedure:

  • Dissolution: Dissolve amine (1.0 equiv) in MeOH or

    
    .
    
  • Catalysis: Add

    
     (2.0 equiv) and 
    
    
    
    (0.01 equiv). The copper catalyst is essential for reaction speed and completeness.
  • Addition: Add

    
     (1.2 equiv).
    
  • Monitoring: The reaction mixture typically turns from blue (Cu-amine complex) to green/light blue as the amine is consumed. Monitor pH; if it drops below 8, add more base.

  • Workup: Acidify to pH 2 to protonate the imidazole byproduct (making it water-soluble), then extract the organic azide into EtOAc.

Protocol B: The Sharpless Method ( )

Best for: High-throughput screening (HTS), large libraries, and "SuFEx" chemistry.

Reagent Handling:


 is prepared from 

and

. It is a stable liquid that can be stored as a stock solution in EtOAc or MTBE.

Azide Transfer Procedure:

  • Biphasic System: Dissolve amine in

    
     or buffer (
    
    
    
    ).
  • Reagent Addition: Add

    
     solution (in MTBE) directly to the aqueous amine.
    
  • Reaction: Vigorously stir for 5–10 minutes.

    • Note: The reaction is biphasic. The efficiency is driven by the extreme electrophilicity of the fluorosulfuryl group.

  • Quench: No quench usually needed. The layers separate immediately.

  • Isolation: The organic layer contains the pure azide. The byproduct (

    
     or hydrolyzed 
    
    
    
    ) remains in the aqueous phase.

References

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: imidazole-1-sulfonyl azide hydrochloride.[1][7][8] Organic Letters, 9(19), 3797–3800.

  • Kitamura, M., et al. (2016). Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors.[2] The Chemical Record, 17(7), 653-666.[2]

  • Meng, G., et al. (2019). Modular click chemistry libraries for functional screens using a diazotizing reagent. Nature, 574, 86–89.

  • Cavender, C. J., & Shiner, V. J. (1972). Trifluoromethanesulfonyl azide. Its reaction with alkyl amines to form alkyl azides. The Journal of Organic Chemistry, 37(22), 3567–3569.

Sources

Safety & Regulatory Compliance

Safety

4-Methoxybenzyloxycarbonyl Azide (Moz-N3): Safe Handling &amp; Disposal Protocol

Executive Summary: The "Golden Rules" of Azide Safety Before proceeding with any experimental work or disposal, all personnel must internalize these non-negotiable safety directives. Failure to adhere to these can result...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Rules" of Azide Safety

Before proceeding with any experimental work or disposal, all personnel must internalize these non-negotiable safety directives. Failure to adhere to these can result in detonation.

  • NEVER concentrate to dryness. Moz-N3 is stable in solution but can become shock-sensitive when pure or crystallized.

  • NO Metal Spatulas. Use only Teflon, polyethylene, or wood tools. Metal-on-metal friction can trigger detonation.

  • NO Halogenated Solvents (DCM/Chloroform). In the presence of azides, these can form di- and tri-azidomethane, which are extremely unstable explosives.[1]

  • NO Acids. Contact with acid releases Hydrazoic Acid (

    
    ), a highly toxic and explosive gas.[2][3]
    
Part 1: Chemical Profile & Hazard Assessment

To handle Moz-N3 safely, one must understand the thermodynamics governing its stability. Organic azides are energetic materials; the azide functionality (


) stores significant potential energy that can be released as nitrogen gas (

) and heat.
1.1 Stability Assessment: The C/N Ratio

We validate the stability of organic azides using the Lawton-Smith Rule (C/N Ratio). This heuristic determines if a molecule has sufficient carbon framework to absorb the energy released by the decomposing azide group.

Formula:


[3]

Analysis of Moz-N3 (


): 
  • 
     (Carbons):  9
    
  • 
     (Oxygens):  3
    
  • 
     (Nitrogens):  3
    


Conclusion: Since


, Moz-N3 is thermodynamically stable enough for storage and manipulation under controlled conditions. However, it remains an energetic material that decomposes violently at elevated temperatures or upon shock.[3]
1.2 Physical & Hazard Data
PropertyValue
CAS Number 56653-60-0
Molecular Weight 207.19 g/mol
Physical State White to off-white powder or low-melting solid
Decomposition Mode Releases

gas (Exothermic)
Hazard Class Energetic / Acute Toxic / Irritant
Incompatibilities Strong acids, heavy metals (Pb, Cu, Hg), oxidizers
Part 2: Pre-Disposal Stabilization (The Quenching Protocol)

Do not dispose of active Moz-N3 directly into chemical waste drums. The risk of accidental concentration or reaction with other waste stream components is too high.

The safest disposal method is Chemical Deactivation via the Staudinger Reduction . This converts the energetic azide into a stable, non-explosive amine using Triphenylphosphine (


).
2.1 The Staudinger Quenching Workflow

StaudingerQuench Start Waste Moz-N3 (Solid or Solution) Dilute 1. Dilute/Dissolve (THF or Toluene) Start->Dilute Prevent Concentration AddPPh3 2. Add Triphenylphosphine (1.5 equiv vs Azide) Dilute->AddPPh3 Staudinger Ligation React 3. Stir at Room Temp (Monitor N2 Evolution) AddPPh3->React -N2 Gas Release AddWater 4. Add Water (Hydrolysis of Iminophosphorane) React->AddWater Form Amine + PPh3=O Check 5. TLC/NMR Check (Confirm Azide Disappearance) AddWater->Check Check->AddPPh3 If Azide Persists Dispose 6. Dispose as General Organic Waste Check->Dispose If Azide Absent

Figure 1: The Staudinger Reduction workflow for deactivating organic azides prior to disposal.

2.2 Step-by-Step Protocol

Reagents:

  • Tetrahydrofuran (THF) or Toluene (Solvent)

  • Triphenylphosphine (

    
    )[4][5][6]
    
  • Water (

    
    )[4]
    

Procedure:

  • Dissolution: Dissolve the residual Moz-N3 in THF. If the waste is already a solution, ensure the concentration is below 0.5 M.

    • Why? Dilution acts as a heat sink for the exothermic reaction.

  • Addition: Slowly add 1.5 equivalents of Triphenylphosphine (

    
    ) relative to the estimated amount of azide.
    
    • Observation: You will observe mild bubbling (

      
       gas evolution). This confirms the reaction is proceeding.
      
  • Stirring: Allow the mixture to stir at room temperature for 2–4 hours.

    • Mechanism:[4][7][8] The azide attacks the phosphorus, forming a phosphazide, which loses

      
       to form an iminophosphorane (
      
      
      
      ).[9]
  • Hydrolysis: Add a small volume of water (approx. 10% of solvent volume) and stir for an additional hour.

    • Result: This hydrolyzes the intermediate into the corresponding amine and Triphenylphosphine oxide (

      
      ).[7] Both are stable.
      
  • Verification: Spot a TLC plate. The UV-active azide spot should disappear.

  • Final Disposal: The reaction mixture now contains stable organic compounds. It can be poured into the standard "Non-Halogenated Organic Waste" container.

Part 3: Waste Stream Management

If chemical quenching is not feasible and you must dispose of the material as "Hazardous Waste," strict segregation rules apply.[10]

3.1 Segregation Matrix
Waste StreamStatusRationale
Acid Waste FORBIDDEN Forms

(Hydrazoic Acid).[2][3] Highly toxic/explosive.[2][3][10]
Metal Salts FORBIDDEN Forms Heavy Metal Azides (Lead/Copper Azide). Primary explosives.
Halogenated (DCM) FORBIDDEN Forms Diazidomethane. Explosive.
Sharps/Glass CAUTION Broken glass can provide friction ignition sources.
3.2 Labeling Requirements

Any container holding unquenched Moz-N3 must carry a high-visibility label:

DANGER: ORGANIC AZIDE

  • DO NOT CONCENTRATE

  • SHOCK SENSITIVE

  • NO ACIDS / NO METALS

Part 4: Emergency Procedures
4.1 Spills (Solid)
  • Isolate: Evacuate the immediate area.

  • Dampen: Gently cover the spill with a sand/soda ash mixture dampened with water or soft paper towels soaked in water.

    • Why? Dry azides are sensitive to friction. Wetting desensitizes them.

  • Collect: Use a plastic scoop (never metal) to lift the material.

  • Destruct: Transfer to a beaker containing the Quenching Solution (THF +

    
    ).
    
4.2 Spills (Liquid)
  • Absorb: Use inert absorbent pads or vermiculite.

  • Neutralize: Place the contaminated pads into a pail containing the Quenching Solution.

  • Clean: Wipe the surface with a mild soapy solution (pH > 9).[10] Do not use acidic cleaners.

References
  • Bräse, S., et al. (2005).[1][10] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1][10] Angewandte Chemie International Edition, 44(32), 5188–5240. Link

  • University of California, Santa Cruz (UCSC). "Azides, Organic - Standard Operating Procedure." UCSC EH&S. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 40(11), 2004–2021. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12352100, 4-Methoxybenzyloxycarbonyl azide." PubChem. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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4-Methoxybenzyloxycarbonyl azide
Reactant of Route 2
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